2-Chloro-4-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGHTVBPZCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505616 | |
| Record name | 2-Chloro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21971-21-1 | |
| Record name | 2-Chloro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₇ClO₃.[1][2][3] It serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[4] Its chemical structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][5][6] |
| Melting Point | 208.0-214.0 °C | [5][6][7] |
| Boiling Point (Predicted) | 303.0 ± 22.0 °C | [7] |
| pKa (Predicted) | 3.32 ± 0.25 | [7] |
| logP (Predicted) | 2.2 | [1] |
| Purity | >98.0% (GC) | [2][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols provide a foundation for the experimental validation of the properties listed above.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of a solid organic compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Logical Relationship for pKa Determination
Caption: Logical relationship of steps for pKa determination via potentiometric titration.
Solubility Determination (Shake-Flask Method)
Solubility is a crucial property, especially in the context of drug development, as it influences bioavailability.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
A solution of this compound is prepared in one of the two immiscible solvents (typically n-octanol and water).
-
The two solvents are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthetic Workflow
This compound can be synthesized through various organic reactions. A general workflow for the synthesis of a substituted benzoic acid, which can be adapted for this specific compound, is presented below. This often involves the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent.
General Synthetic Workflow
References
- 1. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 21971-21-1 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 21971-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 21971-21-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to 2-Chloro-4-methoxybenzoic Acid (CAS: 21971-21-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzoic acid, a versatile chemical intermediate with applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, outlines plausible synthetic routes, details its spectroscopic profile, and explores its potential biological activities, including relevant experimental contexts and signaling pathways.
Chemical and Physical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a chloro, a methoxy, and a carboxylic acid group on a benzene ring, imparts specific reactivity and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21971-21-1 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Chloro-p-anisic acid | |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 210-214 °C | |
| SMILES | COC1=CC(Cl)=C(C=C1)C(O)=O | [1][2] |
| InChIKey | IBANGHTVBPZCHF-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely two-step synthesis starts from 3-chloro-4-methylanisole. The first step would be the oxidation of the methyl group to a carboxylic acid. A subsequent chlorination at the 2-position would yield the final product. Alternatively, starting with 4-methoxy-toluene, one could perform a chlorination followed by oxidation.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Oxidation of a Methyl Group on an Aromatic Ring:
This protocol is a generalized procedure and would require optimization for the specific substrate.
-
Dissolution: Dissolve the starting material (e.g., 2-chloro-4-methoxytoluene) in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is typically heated to reflux for several hours.
-
Quenching: After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess oxidizing agent is quenched by adding a reducing agent like sodium bisulfite.
-
Work-up: The mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral assignments are not extensively published, the expected spectral features can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of δ 7.0-8.0 ppm. - Methoxy group protons (3H) as a singlet around δ 3.8-4.0 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ > 10 ppm. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around δ 165-175 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methoxy carbon around δ 55-60 ppm. |
| FT-IR (KBr) | - Broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹. - C-O stretches from the ether and carboxylic acid at ~1200-1300 cm⁻¹. - Aromatic C-H and C=C stretches at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively. |
| Mass Spec (EI) | - Molecular ion peak [M]⁺ at m/z 186/188 (due to ³⁵Cl and ³⁷Cl isotopes). - Fragmentation by loss of •OH (m/z 169/171). - Fragmentation by loss of •OCH₃ (m/z 155/157). - Fragmentation by loss of •COOH (m/z 141/143). |
Biological Activity and Potential Applications
This compound serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its biological activities are inferred from studies on structurally related compounds.
Potential Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibition of the COX pathway.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a generalized protocol to screen for COX-1 and COX-2 inhibition.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Reaction Mixture: In a 96-well plate, the enzyme is pre-incubated with the test compound (this compound) at various concentrations in a suitable buffer.
-
Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Potential Herbicidal Activity
Many benzoic acid derivatives exhibit herbicidal properties by acting as synthetic auxins. Auxins are plant hormones that regulate growth and development. At high concentrations, synthetic auxins disrupt normal plant growth, leading to death, particularly in broadleaf weeds.
Auxin Mimicry Signaling Pathway:
Caption: Simplified pathway of auxin mimic herbicides.
Experimental Protocol: Seedling Root Growth Assay for Auxin-like Activity
This bioassay is a common method to assess the auxin-like activity of a compound.
-
Plant Material: Seeds of a sensitive plant species (e.g., Arabidopsis thaliana or cress) are used.
-
Treatment Preparation: A series of concentrations of this compound are prepared in a suitable growth medium (e.g., Murashige and Skoog medium).
-
Assay Setup: Seeds are surface-sterilized and placed on agar plates containing the different concentrations of the test compound. Control plates contain the solvent used to dissolve the compound.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
Data Analysis: Inhibition of root growth compared to the control is indicative of auxin-like activity.
Safety and Handling
This compound is classified as an irritant.[1]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations. While its specific biological mechanisms are not yet fully elucidated, its structural similarity to known active compounds suggests promising avenues for research into its anti-inflammatory and herbicidal properties. Further investigation is warranted to fully characterize its biological activity and to develop specific applications. This guide provides a foundational resource for researchers and developers working with this compound.
References
Structure Elucidation of 2-Chloro-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structure elucidation of 2-Chloro-4-methoxybenzoic acid. By integrating data from various spectroscopic techniques, a definitive structural assignment can be achieved. This document outlines the necessary experimental protocols, presents the spectral data in a clear and comparative format, and illustrates the logical workflow of the elucidation process.
Compound Information
This compound is a substituted aromatic carboxylic acid. A thorough understanding of its fundamental properties is the first step in its structural analysis.
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 21971-21-1[1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl[1] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be inferred from established organic chemistry reactions. A common starting material for such a synthesis is a substituted toluene, which can undergo oxidation to form the benzoic acid.
Spectroscopic Data and Interpretation
The core of structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 - 13.0 | Singlet (broad) | 1H | -COOH |
| 7.95 | Doublet | 1H | H-6 |
| 7.01 | Doublet | 1H | H-3 |
| 6.91 | Doublet of Doublets | 1H | H-5 |
| 3.88 | Singlet | 3H | -OCH₃ |
Note: Predicted data based on typical chemical shifts for similar structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C=O (Carboxylic Acid) |
| 162.5 | C-4 |
| 133.0 | C-6 |
| 131.0 | C-2 |
| 122.0 | C-1 |
| 115.5 | C-5 |
| 113.0 | C-3 |
| 56.0 | -OCH₃ |
Note: Predicted data based on typical chemical shifts for similar structures.
References
Technical Guide: Solubility Profile of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available solubility data for 2-Chloro-4-methoxybenzoic acid. Due to the limited availability of quantitative solubility data in published literature, this document also furnishes detailed experimental protocols based on established methodologies for determining the solubility of organic compounds. These protocols are intended to enable researchers to generate precise and reliable solubility data in a laboratory setting.
Qualitative Solubility Data
Publicly available information on the solubility of this compound is qualitative. The compound has been noted as being slightly soluble in several organic solvents, particularly with the aid of heat or sonication. A summary of this data is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Conditions |
| Chloroform | Slightly Soluble | Heated, Sonicated |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - |
| Methanol | Slightly Soluble | Sonicated |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely recognized technique.[1] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute. Two common analytical techniques for this quantification are Gravimetric Analysis and High-Performance Liquid Chromatography (HPLC).
This protocol describes the "gold standard" shake-flask method for preparing a saturated solution to determine thermodynamic solubility.[1][2][3]
Objective: To prepare a saturated solution of this compound in a selected solvent at a constant temperature to determine its equilibrium solubility.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Sealed glass vials or flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][3] The time required should be established by preliminary experiments where samples are taken at different intervals until the concentration remains constant.[1]
-
Phase Separation: After the equilibration period, allow the vials to rest at the constant temperature for a sufficient time (e.g., 1-2 hours) to permit the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Determine the concentration of this compound in the filtered supernatant using an appropriate analytical method, such as Gravimetric or HPLC analysis as detailed below.
Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute.[4][5]
Procedure:
-
Accurately weigh the vial containing the clear, filtered saturated solution.
-
Evaporate the solvent in a drying oven. The oven temperature should be set below the boiling point of the solvent and the melting point of this compound (210-214 °C) to avoid degradation.
-
Continue drying the sample until a constant weight is achieved.
-
Calculate the mass of the dissolved solute (final weight minus the tare weight of the vial) and the mass of the solvent (initial weight of the solution minus the final weight of the solute).
-
Express the solubility in desired units, such as g/100 g of solvent or g/L.
HPLC is a highly sensitive and specific method for determining the concentration of a solute, especially for low-solubility compounds.[6][7][8]
Procedure:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with formic or phosphoric acid) is a common starting point. Detection is typically done via UV spectrophotometry at a wavelength where the compound has maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Accurately dilute a known volume of the filtered saturated supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: General workflow for quantitative solubility determination.
Caption: Detailed workflow of the Equilibrium Shake-Flask method.
Caption: Workflow for analytical quantification of solute concentration.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
starting materials for 2-Chloro-4-methoxybenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for obtaining 2-Chloro-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document provides a comparative analysis of viable starting materials, detailed experimental protocols for the most prominent synthetic routes, and quantitative data to inform research and development efforts.
Core Synthetic Strategies
The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and considerations. The two main strategies involve:
-
Direct Electrophilic Chlorination: This approach utilizes the commercially available and cost-effective starting material, 4-methoxybenzoic acid. The synthesis proceeds via a one-step electrophilic aromatic substitution.
-
Sandmeyer Reaction: A two-step pathway commencing with the nitration of 4-methoxybenzoic acid, followed by reduction to an amine and subsequent conversion to the target chloro-derivative via the Sandmeyer reaction.
The selection of a particular route may be guided by factors such as starting material availability, scalability, and the desired purity profile of the final product.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | White crystalline powder[1] | 100-09-4 |
| 4-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | Solid | 5081-36-7 |
| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | Colorless solid | 4294-95-5 |
| This compound | C₈H₇ClO₃ | 186.59 | Solid | 21971-21-1 |
Synthetic Pathways and Experimental Protocols
This section details the experimental protocols for the two primary synthetic routes to this compound.
Route 1: Direct Chlorination of 4-Methoxybenzoic Acid
This method is the most direct approach, involving the selective ortho-chlorination of 4-methoxybenzoic acid. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position occupied by the carboxylic acid group, chlorination is directed to the ortho position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable chlorinated solvent such as dichloromethane or carbon tetrachloride.
-
Chlorination: While stirring the solution at room temperature, introduce a chlorinating agent. N-Chlorosuccinimide (NCS) is a common choice for such reactions. The reaction may require an acid catalyst to proceed efficiently with less reactive aromatic rings.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove unreacted acid and succinimide.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Note: The specific reaction conditions, including the choice of chlorinating agent, solvent, and temperature, may require optimization to achieve high yield and selectivity.
Logical Workflow for Direct Chlorination
References
An In-depth Technical Guide to 2-Chloro-4-methoxybenzoic Acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid. While specific historical details of its discovery are not extensively documented, its structural class—substituted benzoic acids—has been a cornerstone of chemical and pharmaceutical research for over a century. This document details its physicochemical properties, proposes a viable synthetic route based on established chemical principles, and explores its potential biological significance in the context of drug discovery by examining the structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.
Introduction
Benzoic acid and its derivatives have a rich history in science, dating back to the 16th century. Initially used as preservatives, their diverse chemical functionalities have led to their widespread application as key intermediates in the synthesis of dyes, perfumes, and pharmaceuticals. The introduction of substituents onto the benzene ring, such as chloro and methoxy groups, can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and biological activity. This compound is a member of this versatile family of molecules, offering a unique combination of substituents that make it a compound of interest for further investigation in medicinal chemistry and material science. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group creates a distinct electronic environment on the aromatic ring, potentially leading to novel biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Chloro-p-anisic acid | CymitQuimica[2] |
| CAS Number | 21971-21-1 | PubChem[1] |
| Molecular Formula | C₈H₇ClO₃ | PubChem[1] |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| Appearance | White to light yellow powder/crystal | CymitQuimica[2] |
| Melting Point | 208.0-214.0 °C | Thermo Fisher Scientific |
| Purity | >98.0% (GC) | CymitQuimica[2] |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)Cl | PubChem[1] |
| InChIKey | IBANGHTVBPZCHF-UHFFFAOYSA-N | PubChem[1] |
Proposed Synthesis Protocol
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Methodology
Step 1: Oxidation of 3-Chloro-4-methylanisole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methylanisole (1 equivalent).
-
Addition of Oxidizing Agent: To this, add a solution of potassium permanganate (KMnO₄, approximately 3 equivalents) dissolved in water.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This step is analogous to the oxidation of substituted toluenes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
Step 2: Acidification
-
Protonation: Combine the filtrate and washings from Step 1. While stirring, carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
Precipitation: The desired product, this compound, will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining inorganic salts.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
-
Characterization: The purity and identity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Potential Biological Activity and Signaling Pathways: A Theoretical Perspective
There is currently a lack of published data on the specific biological activities of this compound. However, by examining the structure-activity relationships (SAR) of other substituted benzoic acid derivatives, we can hypothesize potential areas for investigation. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The presence of a chloro substituent can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The methoxy group, being an electron-donating group, can influence the electronic distribution of the aromatic ring and its interaction with biological targets.
Given that many small molecule inhibitors of signaling pathways are aromatic compounds, it is plausible that this compound could interact with various protein targets, such as kinases or phosphatases. For instance, some substituted benzoic acids have been shown to inhibit enzymes involved in cell signaling cascades.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical scenario where this compound could act as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer drug discovery. This is a speculative model to guide future research.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a unique substitution pattern that warrants further investigation, particularly in the field of drug discovery. While its specific biological activities remain to be elucidated, the rich history of its parent class of compounds suggests a high potential for interesting pharmacological properties.
Future research should focus on:
-
Biological Screening: Testing the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activities.
-
Target Identification: If biological activity is observed, further studies to identify the specific molecular target(s) and mechanism of action will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its structure affect its biological activity.
This technical guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. The proposed synthesis protocol offers a clear path to obtaining the compound, and the theoretical discussion on its potential biological role provides a starting point for hypothesis-driven research.
References
A Comprehensive Technical Overview of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Chloro-4-methoxybenzoic acid, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines its fundamental molecular characteristics and provides a logical framework for understanding its identity.
Core Molecular Data
This compound is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical structure, featuring both a chloro and a methoxy group on the benzoic acid framework, imparts unique reactivity that is leveraged in various synthetic applications.[1]
The fundamental properties of a chemical compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug formulation. The established molecular formula for this compound is C₈H₇ClO₃.[1][2][3][4][5][6] From this formula, the molecular weight is calculated to be 186.59 g/mol .[2][3][4][5]
Quantitative Physicochemical Properties
For clarity and comparative ease, the key quantitative identifiers for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 186.59 g/mol | [2][3][4][5] |
| CAS Number | 21971-21-1 | [1][2][3][4][5][6] |
| IUPAC Name | This compound | [2][4][6] |
Experimental Protocols
The determination of the properties listed above relies on standard, validated analytical techniques.
-
Mass Spectrometry: This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring. This structural confirmation validates the molecular formula.
-
Elemental Analysis: This experimental technique directly measures the percentage composition of elements (carbon, hydrogen, chlorine) in a pure sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula (C₈H₇ClO₃) to verify its accuracy.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental physicochemical properties. This provides a clear visual representation of the relationships between the different identifiers.
This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and diagrams offer a structured understanding of its core chemical identity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CAS 21971-21-1 [matrix-fine-chemicals.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
2-Chloro-4-methoxybenzoic Acid: A Versatile Building Block for Bioactive Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methoxy group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of acridone scaffolds, a class of compounds investigated for their potential anticancer properties.
Application: Synthesis of Acridone Derivatives
Acridones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The planar tricyclic core of acridones allows for intercalation into DNA and inhibition of enzymes such as topoisomerase, making them promising candidates for cancer therapy. This compound can serve as a key precursor in the synthesis of substituted acridones through a two-step process involving a condensation reaction followed by cyclization.
General Reaction Scheme:
The synthesis of a methoxy-substituted acridone from this compound and an aniline derivative can be depicted as follows:
Caption: General synthesis of acridone derivatives.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of acridones and are provided as a guide for the use of this compound.
Protocol 1: Synthesis of 2-(Phenylamino)-4-methoxybenzoic Acid (N-Phenylanthranilic Acid Intermediate)
This protocol describes the copper-catalyzed condensation of this compound with aniline (Ullmann Condensation).
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Dimethylformamide (DMF) or a high-boiling point solvent
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium hydroxide (NaOH) solution
-
Activated charcoal
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask, combine this compound (0.1 mol), aniline (0.12 mol), anhydrous potassium carbonate (0.12 mol), and a catalytic amount of copper(I) oxide (approx. 0.5 g).
-
Add a suitable solvent such as DMF (150 mL).
-
Heat the mixture under reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess aniline by steam distillation.
-
To the remaining solution, add activated charcoal and boil for 10 minutes to decolorize.
-
Filter the hot solution through a Büchner funnel.
-
Acidify the filtrate with dilute hydrochloric acid until precipitation of the N-phenylanthranilic acid intermediate is complete.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from aqueous ethanol to yield pure 2-(phenylamino)-4-methoxybenzoic acid.
Protocol 2: Cyclization to 2-Methoxyacridone
This protocol details the acid-catalyzed cyclization of the N-phenylanthranilic acid intermediate to the corresponding acridone.
Materials:
-
2-(Phenylamino)-4-methoxybenzoic acid (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution
-
Beaker (large volume)
-
Conical flask
-
Heating mantle or steam bath
-
Büchner funnel and flask
Procedure:
-
In a conical flask, carefully dissolve the dried 2-(phenylamino)-4-methoxybenzoic acid (0.05 mol) in concentrated sulfuric acid (50 mL).
-
Heat the mixture on a steam bath or with a heating mantle at 100°C for 4 hours.
-
After heating, cautiously pour the hot, dark-colored solution into a large beaker containing 500 mL of boiling water. This should be done slowly to avoid excessive spattering.
-
Boil the resulting mixture for 5 minutes to ensure complete precipitation of the acridone.
-
Filter the hot mixture through a Büchner funnel and wash the precipitate with hot water.
-
To neutralize any remaining acid and remove unreacted starting material, suspend the crude product in a 5% sodium carbonate solution and boil for 5 minutes.
-
Filter the mixture, wash the solid thoroughly with hot water, and dry.
-
The crude 2-methoxyacridone can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.
Quantitative Data
The following table provides representative data for the synthesis of a 2-methoxyacridone derivative using this compound as the starting material. Please note that yields are dependent on reaction scale and optimization of conditions.
| Step | Reactant 1 | Reactant 2 | Product | Molecular Weight ( g/mol ) | Representative Yield (%) | Melting Point (°C) |
| 1. Ullmann Condensation | This compound | Aniline | 2-(Phenylamino)-4-methoxybenzoic acid | 243.26 | 75-85 | 178-182 |
| 2. Cyclization | 2-(Phenylamino)-4-methoxybenzoic acid | - | 2-Methoxyacridone | 225.24 | 80-90 | 245-250 |
Logical Workflow
The overall workflow for the synthesis of 2-methoxyacridone from this compound can be visualized as a two-stage process.
Caption: Synthetic workflow for 2-methoxyacridone.
Signaling Pathways of Acridone Derivatives
While the specific biological targets of 2-methoxyacridone derived from this compound require further investigation, acridone-based compounds have been reported to exert their anticancer effects through various mechanisms. A generalized diagram of potential signaling pathways affected by acridone derivatives is presented below.
Caption: Potential mechanisms of action for acridone derivatives.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-4-methoxybenzoic acid, a versatile building block in organic synthesis and drug discovery.
Compound Profile
This compound is an aromatic carboxylic acid featuring chloro and methoxy substituents. These functional groups enhance its reactivity, making it a valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural characteristics allow for its use in various chemical transformations to create novel compounds with potential biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21971-21-1 | [2][3][4] |
| Molecular Formula | C₈H₇ClO₃ | [2][4] |
| Molecular Weight | 186.59 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | >98.0% (GC) | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Chloro-p-anisic Acid | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
Applications in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of various organic compounds through reactions targeting its carboxylic acid group or the aromatic ring.
Esterification Reactions
The carboxylic acid moiety can be readily converted to an ester, a common functional group in drug molecules, through Fischer esterification.
Protocol 1: Fischer Esterification to Synthesize Methyl 2-Chloro-4-methoxybenzoate
This protocol is a standard acid-catalyzed esterification.[5][6]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Table 2: Representative Reaction Parameters for Fischer Esterification
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Typical Yield (%) |
| Benzoic Acid Derivative | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ or p-TsOH | Excess Alcohol or Toluene | Reflux | 90-96[5] |
Note: Yields are for general benzoic acid derivatives and may vary for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 21971-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-4-methoxybenzoic Acid in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-methoxybenzoic acid as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The following sections detail its application in the synthesis of key building blocks for gastroprokinetic agents and provide insights into related compounds used as DPP-4 inhibitors for the management of type 2 diabetes.
Application 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid, a Key Intermediate for Gastroprokinetic Agents
4-Amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate in the synthesis of several promotility drugs, such as Mosapride, Cisapride, and others, which are used to treat a variety of gastrointestinal disorders.[1] A plausible and efficient synthetic route to this intermediate can be designed starting from derivatives of this compound. The key transformation involves the introduction of an amino group at the 4-position and a chloro group at the 5-position. While a direct synthesis from this compound requires a nitration and reduction sequence, a well-documented analogous synthesis starting from p-aminosalicylic acid provides valuable quantitative data and established protocols for the key chlorination and hydrolysis steps.
Data Presentation: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid
The following table summarizes the quantitative data for a high-yield, multi-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, based on an analogous, industrially scalable process.[2]
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylation of p-aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 20-30 | - | - |
| 2 | Chlorination | N-chlorosuccinimide (NCS) | DMF | 70 | 3 | 87.5 - 88.3 |
| 3 | Saponification (Hydrolysis) | Potassium hydroxide or Sodium hydroxide | Methanol/Water (5:2) | Reflux | 2-3 | 90.8 - 91.4 |
Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol is adapted from a documented industrial synthesis and outlines the key steps for producing 4-Amino-5-chloro-2-methoxybenzoic acid from a methylated precursor.[2][3]
Step 1: Methylation of p-aminosalicylic acid
-
In a suitable reactor, p-aminosalicylic acid is dissolved in acetone, and potassium hydroxide is added.
-
The mixture is cooled to 20-30°C.
-
Dimethyl sulfate is gradually added dropwise to the reaction mixture.
-
The reaction proceeds to yield 4-amino-2-methoxy-benzoic acid methyl ester.
Step 2: Chlorination of 4-amino-2-methoxy-benzoic acid methyl ester
-
The 4-amino-2-methoxy-benzoic acid methyl ester obtained from the previous step is dissolved in N,N-dimethylformamide (DMF).
-
N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio to the ester.
-
The reaction mixture is stirred at 70°C for 3 hours.
-
While still hot, the reaction mixture is poured into ice water to precipitate the solid product.
-
The precipitate is collected by filtration and dried to yield 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester.
Step 3: Saponification to 4-Amino-5-chloro-2-methoxybenzoic acid
-
The 4-amino-5-chloro-2-methoxy-benzoic acid methyl ester is suspended in a mixed solvent of methanol and water (5:2 v/v).
-
Potassium hydroxide (or sodium hydroxide) is added in a 2.2:1 molar ratio to the ester.
-
The mixture is heated to reflux and stirred for 2-3 hours.
-
Activated carbon is added, and the mixture is refluxed for an additional 30 minutes for decolorization.
-
The hot solution is filtered to remove the activated carbon.
-
The solvent is removed by rotary evaporation.
-
The residue is dissolved in water, and the pH is adjusted to 5 by the dropwise addition of 3mol/L hydrochloric acid, leading to the precipitation of a white solid.
-
The solid is collected by filtration and dried to afford the final product, 4-amino-5-chloro-2-methoxybenzoic acid.
Experimental Workflow: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
Caption: Synthetic workflow for 4-Amino-5-chloro-2-methoxybenzoic acid.
Application 2: this compound Derivatives in the Development of DPP-4 Inhibitors
Derivatives of this compound are valuable scaffolds in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.
Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to an increase in the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells. The overall effect is a reduction in blood glucose levels.
Caption: Mechanism of action of DPP-4 inhibitors.
While a direct synthesis of a marketed DPP-4 inhibitor from this compound is not prominently documented in publicly available literature, the structural motifs present in this starting material are highly relevant to the synthesis of analogous compounds. The chloro and methoxy substitutions on the benzoic acid ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, a patent for the synthesis of the DPP-4 inhibitor Anagliptin outlines a multi-step process involving the coupling of a pyrazolopyrimidine carboxylic acid with a chiral cyanopyrrole amine intermediate. The synthesis of such complex heterocyclic systems often relies on functionalized benzoic acid derivatives as key building blocks.
The protocols and data presented herein underscore the significance of this compound and its derivatives as valuable intermediates in pharmaceutical synthesis, offering a foundation for the development of novel therapeutics.
References
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 4. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
Application Notes and Protocols for the Use of 2-Chloro-4-methoxybenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzoic acid is a versatile chemical intermediate utilized in the synthesis of various biologically active molecules, including those with applications in the agrochemical industry. Its substituted benzene ring structure makes it a suitable precursor for the development of herbicides. This document provides detailed application notes on the synthesis of a representative triketone herbicide from this compound, including experimental protocols and the biological mode of action.
Triketone herbicides are a significant class of bleaching herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protection against photooxidative damage in plants.[4][5] The resulting deficiency in carotenoids leads to the characteristic bleaching of new plant growth, followed by necrosis and death of the weed.[1]
The synthesis of a triketone herbicide from this compound typically involves a two-step process:
-
Conversion of this compound to its corresponding acid chloride, 2-chloro-4-methoxybenzoyl chloride.
-
Acylation of a 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione, with the synthesized acid chloride.
This document will provide a detailed, representative protocol for these synthetic steps.
Signaling Pathway: Mode of Action of Triketone Herbicides
Triketone herbicides, synthesized from precursors like this compound, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol in plants. The inhibition of HPPD leads to a cascade of effects culminating in plant death.
Experimental Protocols
The following protocols describe a representative synthesis of a triketone herbicide, 2-(2-chloro-4-methoxybenzoyl)-1,3-cyclohexanedione, from this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols: Derivatization Reactions of 2-Chloro-4-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-4-methoxybenzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features three key reactive sites for derivatization: a carboxylic acid group, an aromatic chloro substituent, and an electron-rich aromatic ring. The interplay of these functional groups allows for a diverse range of chemical transformations, making it an important scaffold for creating libraries of compounds in drug discovery and for synthesizing complex target molecules.
These application notes provide detailed protocols for the primary derivatization reactions of this compound, focusing on transformations of the carboxylic acid and the chloro group. The methodologies described are fundamental for researchers aiming to utilize this versatile reagent in their synthetic workflows.
Section 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is the most readily derivatized functional group in this compound. Common transformations include conversion to acid chlorides, amides, and esters, which are cornerstone reactions in pharmaceutical synthesis.
Synthesis of 2-Chloro-4-methoxybenzoyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. The resulting 2-chloro-4-methoxybenzoyl chloride is a highly reactive intermediate that can be readily used for subsequent acylation reactions without further purification.[1][2]
Reaction Workflow:
Caption: Workflow for the synthesis of 2-Chloro-4-methoxybenzoyl chloride.
Experimental Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cautiously add thionyl chloride (2-3 eq.) to the suspension.[1] Alternatively, oxalyl chloride (2 eq.) can be used.[3]
-
Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[1]
-
Reaction: Stir the mixture at room temperature. Observe for effervescence (evolution of HCl and SO₂ or CO/CO₂ gases).[1] After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 1-3 hours, or until gas evolution ceases completely.[1]
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: To ensure complete removal of residual reagents, anhydrous toluene can be added to the crude product, followed by evaporation under reduced pressure.[1] The resulting 2-chloro-4-methoxybenzoyl chloride is typically a solid or oil and is often used in the subsequent step without further purification.[3]
Amide Bond Formation (Amidation)
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[4][5] this compound can be coupled with a wide variety of primary and secondary amines to form the corresponding amides. This is typically achieved by first activating the carboxylic acid, either by converting it to the acid chloride (see Protocol 1.1) or by using standard peptide coupling reagents.[4]
Reaction Workflow (via Acid Chloride):
Caption: General workflow for amide synthesis via the acid chloride route.
Experimental Protocol (Schotten-Baumann Conditions):
-
Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in an anhydrous solvent like DCM.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.[1]
-
Addition: Dissolve 2-chloro-4-methoxybenzoyl chloride (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography to obtain the pure amide.[1]
Quantitative Data Summary for Amide Synthesis: Data below is representative for methoxy-substituted benzamides and may require optimization for the 2-chloro-4-methoxy substrate.
| Amine Substrate | Coupling Method | Base | Solvent | Yield (%) | Reference |
| Aniline | Acid Chloride | Pyridine | DCM | >90 | General Protocol[1] |
| Benzylamine | Acid Chloride | TEA | DCM | >90 | General Protocol[1] |
| Morpholine | HATU/EDC | DIEA | DMF | 85-95 | General Protocol[6] |
| Piperidine | Acid Chloride | Pyridine | DCM | >90 | General Protocol[1] |
Esterification
Ester derivatives of this compound are useful as intermediates and can possess biological activity.[7] The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[7]
Experimental Protocol (Fischer Esterification):
-
Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired alcohol (e.g., methanol, ethanol) in excess, which also serves as the solvent.[7]
-
Catalyst: Carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the flask while swirling.[7]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-6 hours. The reaction is an equilibrium, and driving it to completion often requires removing the water that is formed.[8]
-
Work-up: After cooling to room temperature, transfer the solution to a separatory funnel containing water. Extract the ester with an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.[7]
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude ester, which can be purified by distillation or chromatography if necessary.[7]
Quantitative Data Summary for Esterification: Data below is representative for 4-methoxybenzoic acid and may require optimization.
| Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |
| Methanol | H₂SO₄ | 45 min (reflux) | >90 | [7] |
| Ethanol | H₂SO₄ | 2-4 hours (reflux) | 85-95 | General Protocol[7] |
| 1-Butanol | Immobilized Lipase | 24-72 hours | 80-90 | [7] |
Section 2: Derivatization via the Chloro Group
The chloro substituent on the aromatic ring can be replaced or used as a handle in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[9][10] The chloro group of this compound (or its ester/amide derivatives) can be coupled with various aryl or vinyl boronic acids to synthesize biaryl compounds, which are prevalent structures in pharmaceuticals.[10][11] While chloroarenes are generally less reactive than bromo or iodoarenes, appropriate selection of catalyst and ligands can facilitate the reaction.[10]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.).[9]
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Solvent: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water.[12]
-
Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80-110 °C for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group can be displaced by strong nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[13] The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group.[13][14] In this compound, the carboxylic acid group is electron-withdrawing and is ortho to the chlorine, which can facilitate substitution, although the para-methoxy group is electron-donating and may have a deactivating effect. This reaction typically requires forcing conditions or highly activated nucleophiles.
Experimental Protocol (General, with an Amine):
-
Setup: In a sealed pressure vessel, combine the this compound derivative (1.0 eq.), the nucleophile (e.g., a high-boiling point amine, 2-5 eq.), and a base if necessary (e.g., K₂CO₃).
-
Solvent: Add a polar aprotic solvent such as DMSO or NMP.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-180 °C) for 12-48 hours. The reaction should be monitored for progress.
-
Work-up: After cooling, pour the reaction mixture into water and acidify to precipitate the product if it is a carboxylic acid. Alternatively, extract with an organic solvent.
-
Purification: The crude product is typically purified by recrystallization or chromatography.
Quantitative Data Summary for SNAr Reactions: Data for SNAr reactions are highly substrate- and nucleophile-dependent. Yields can range from low to moderate depending on the reaction conditions and the nucleophilicity of the attacking species.
| Nucleophile | Conditions | Expected Product Type | Plausibility |
| Ammonia/Amines | High T, Pressure | 2-Amino-4-methoxybenzoic acid | Moderate to High |
| Sodium Methoxide | High T | 2,4-Dimethoxybenzoic acid | Moderate |
| Sodium Thiophenoxide | Moderate T | 2-(Phenylthio)-4-methoxybenzoic acid | High |
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 3. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 2-Chloro-4-methoxybenzoic acid. The information herein is intended to support quality control, impurity profiling, and pharmacokinetic studies.
Overview of Analytical Methodologies
The quantification of this compound can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust method for this purpose due to the presence of a chromophore in the molecule's structure. Gas Chromatography (GC) can also be employed, often requiring derivatization to improve the volatility of the acidic analyte.
This application note will focus on a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as it offers a good balance of specificity, sensitivity, and accessibility for routine analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method for the quantification of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Retention Time | ~ 4.5 min |
Experimental Protocols
Recommended RP-HPLC-UV Method
This protocol details a robust method for the quantification of this compound in a drug substance or formulated product.
3.1.1. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 245 nm
3.1.2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Mix the 0.1% phosphoric acid solution with acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.15, 1, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3.1.3. System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The acceptance criteria are:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC-UV method.
Caption: Workflow for HPLC-UV quantification.
Analytical Method Validation Pathway
The relationship between key validation parameters for an analytical method is depicted below.
Caption: Key parameters in analytical method validation.
Application Notes and Protocols for 2-Chloro-4-methoxybenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and key reaction mechanisms of 2-Chloro-4-methoxybenzoic acid, a versatile building block in the preparation of pharmaceuticals and agrochemicals.[1] This document offers experimental protocols for its synthesis and subsequent transformations, including esterification, amidation, and cross-coupling reactions. Quantitative data is presented in structured tables for clarity, and reaction pathways are illustrated with diagrams to facilitate understanding and implementation in a research and development setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 212-214 °C | |
| CAS Number | 21971-21-1 | [2][3] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of 2-chloro-4-methoxytoluene. This reaction selectively converts the benzylic methyl group to a carboxylic acid while preserving the chloro and methoxy substituents on the aromatic ring.
Protocol 1: Oxidation of 2-Chloro-4-methoxytoluene
This protocol is adapted from the oxidation of similar substituted toluenes.[1][4]
Reaction Scheme:
Caption: Oxidation of 2-chloro-4-methoxytoluene to this compound.
Materials:
-
2-chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methoxytoluene (1 equivalent), potassium permanganate (approx. 2.5 equivalents), and water.
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[1]
-
Continue refluxing until the permanganate color has completely vanished (typically several hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. If any unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite solution until the purple color disappears.
-
Filter the hot mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will cause the precipitation of this compound as a white solid.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Quantitative Data:
| Starting Material | Oxidizing Agent | Typical Yield | Reference |
| 2-chlorotoluene | KMnO₄ | 76-78% | [2] |
| p-methoxytoluene | Co/Mn/Br catalyst, O₂ | High conversion | [5] |
Note: The yield for the specific oxidation of 2-chloro-4-methoxytoluene may vary and should be optimized.
Key Reaction Mechanisms of this compound
Esterification
The carboxylic acid group of this compound can be readily converted to an ester via Fischer esterification, an acid-catalyzed reaction with an alcohol.[6]
This protocol provides a general procedure for the synthesis of methyl 2-chloro-4-methoxybenzoate.[6]
Reaction Workflow:
Caption: General workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric acid (H₂SO₄, catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.[6]
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data for Esterification of Benzoic Acids:
| Carboxylic Acid | Alcohol | Catalyst | Yield | Reference |
| Benzoic acid | Methanol | H₂SO₄ | 90% | [6] |
| Hydroxy acid | Ethanol | H₂SO₄ | 95% | [6] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (Microwave) | Good | [7] |
Amide Coupling
The formation of an amide bond is a crucial transformation in drug development. This compound can be coupled with primary or secondary amines using a variety of coupling reagents, such as HATU.[8][9]
This protocol outlines the synthesis of N-benzyl-2-chloro-4-methoxybenzamide.[9][10]
Reaction Mechanism:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) and HATU (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature for pre-activation.[9]
-
Add benzylamine (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC until completion (typically 1-4 hours).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Quantitative Data for Amide Coupling:
| Carboxylic Acid | Amine | Coupling Reagent | Yield | Reference |
| Boc-valine | Aromatic amine | HATU/DIPEA | 38% | [4] |
| 4-(diethylphosphoryl)benzoic acid | Various amines | HATU/DIPEA | Good to Excellent | [10] |
Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound (or its ester derivatives) can participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form new carbon-carbon bonds.
The Sonogashira reaction couples a terminal alkyne with an aryl halide.[11] For aryl chlorides, which are generally less reactive, more robust catalytic systems are often required.
General Reaction Scheme:
Caption: Sonogashira coupling of methyl 2-chloro-4-methoxybenzoate.
Aryl chlorides can undergo Sonogashira coupling, although they are less reactive than the corresponding bromides or iodides.[11] Copper-free conditions have also been developed.[12]
The Suzuki reaction is a versatile method for forming biaryl compounds by coupling an aryl halide with an organoboron compound.
General Reaction Scheme:
Caption: Suzuki coupling of methyl 2-chloro-4-methoxybenzoate.
The reactivity of aryl chlorides in Suzuki couplings can be enhanced by the choice of palladium catalyst and ligands.
Spectroscopic Data Analysis
The structural features of this compound and its derivatives can be confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
¹H NMR (400 MHz, CDCl₃) of this compound:
-
~11 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
-
~6.8 ppm (dd, 1H): Aromatic proton meta to both the carboxylic acid and methoxy groups.
-
~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
¹³C NMR (100 MHz, CDCl₃) of this compound:
-
~165 ppm: Carboxylic acid carbon (-COOH).
-
~163 ppm: Aromatic carbon attached to the methoxy group.
-
~135 ppm: Aromatic carbon attached to the chlorine atom.
-
~133 ppm: Aromatic carbon ortho to the carboxylic acid.
-
~120 ppm: Aromatic carbon ipso to the carboxylic acid.
-
~115 ppm: Aromatic carbon meta to the carboxylic acid.
-
~112 ppm: Aromatic carbon meta to the methoxy group.
-
~56 ppm: Methoxy carbon (-OCH₃).
IR (KBr) of this compound:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the ether.
-
~800-900 cm⁻¹: C-H out-of-plane bending of the aromatic ring.
-
~700-800 cm⁻¹: C-Cl stretch.
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and concentration.[13] The spectroscopic data for the ester and amide derivatives will show characteristic changes, such as the disappearance of the broad -OH signal in the IR spectrum and the appearance of new signals corresponding to the ester or amide functional groups in the NMR spectra.[14]
References
- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Spectroscopic Analysis of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic analysis of 2-Chloro-4-methoxybenzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document includes predicted spectral data, detailed experimental protocols, and a workflow diagram to facilitate the structural characterization and quality control of this compound.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and structural elucidation. This document outlines the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the comprehensive analysis of this compound.
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectral data for this compound, the following tables present predicted data based on established spectroscopic principles and analysis of similar compounds. These values serve as a reference for the identification and interpretation of experimentally obtained spectra.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.95 | d | ~2.5 |
| H-5 | ~7.05 | dd | ~8.7, 2.5 |
| H-6 | ~8.00 | d | ~8.7 |
| -OCH₃ | ~3.85 | s | - |
| -COOH | ~11-13 | br s | - |
Note: The spectrum is predicted for a solution in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton (-COOH) is concentration and solvent dependent and often appears as a broad singlet.
¹³C NMR (Carbon-13 NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | ~122 |
| C-2 (C-Cl) | ~138 |
| C-3 | ~114 |
| C-4 (C-OCH₃) | ~162 |
| C-5 | ~115 |
| C-6 | ~133 |
| -C=O | ~168 |
| -OCH₃ | ~56 |
IR (Infrared) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (-OCH₃) | 2950 - 2850 | Stretching |
| Carboxylic Acid C=O | 1710 - 1680 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O (ether and acid) | 1300 - 1200 & 1100 - 1000 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Experimental Protocols
The following are detailed protocols for acquiring NMR and IR spectra of this compound.
Protocol 1: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
300, 400, or 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the tube and vortex until the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Protocol 2: IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
IR sample holder
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add the this compound to the mortar.
-
Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure to the die using the pellet press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the IR sample holder.
-
Insert the sample holder into the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis.
Data Interpretation
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublet and doublet of doublets) will be indicative of their coupling with neighboring protons. The singlet for the methoxy group and the broad singlet for the carboxylic acid proton are key identifying features.
-
¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing chlorine and carboxylic acid groups and the electron-donating methoxy group.
-
IR Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the high-frequency region, characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carbonyl group (C=O). Characteristic peaks for aromatic C-H, C=C, and C-O stretches will also be present.
By combining the information from these three spectroscopic techniques, a comprehensive and unambiguous structural confirmation of this compound can be achieved.
Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing novel bioactive compounds derived from 2-Chloro-4-methoxybenzoic acid. This document outlines synthetic strategies, detailed experimental protocols, and potential therapeutic applications, with a focus on anticancer and antimicrobial activities.
Introduction
This compound is a versatile starting material in medicinal chemistry. The presence of three key functional groups—a carboxylic acid, a chloro group, and a methoxy group—provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. The electronic properties of the aromatic ring, influenced by the chloro and methoxy substituents, can be fine-tuned to optimize biological activity and pharmacokinetic properties.
Derivatives of benzoic acid have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document details the synthesis and potential applications of novel compounds derived from this compound.
Application Note 1: Anticancer Agents Derived from this compound
Background
Substituted benzoic acid derivatives are a well-established class of compounds with significant potential in oncology. The structural motif of this compound can be incorporated into larger molecules that interact with various biological targets involved in cancer progression. One common strategy is the formation of amide derivatives, which can enhance binding to target proteins through hydrogen bonding and other interactions. A promising approach involves the synthesis of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Approach: Synthesis of Novel Amide Derivatives
A general and effective method for synthesizing novel anticancer agents from this compound is through the formation of its acyl chloride, followed by reaction with a variety of primary or secondary amines to generate a library of amide derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR).
Data Summary: Anticancer Activity
The following table summarizes the anticancer activity of transition metal complexes of 4-chloro-2-methoxybenzoic acid, a closely related isomer, against various human cancer cell lines. This data illustrates the potential of this scaffold in developing potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Complex 4 | K562 (Leukemia) | 8.5 |
| Complex 4 | SW480 (Colon) | 12.3 |
| Complex 2 | MDA-MB-231 (Breast) | 15.6 |
Data adapted from a study on 4-chloro-2-methoxybenzoic acid transition metal complexes, demonstrating the potential of this chemical scaffold.[1]
Signaling Pathway: Apoptosis via Microtubule Destabilization
Many potent anticancer drugs exert their effects by disrupting the dynamics of microtubules, which are essential for cell division. Inhibition of tubulin polymerization leads to mitotic arrest and subsequently induces apoptosis (programmed cell death). The signaling cascade initiated by microtubule disruption is a key area of study for understanding the mechanism of action of these compounds.
Caption: Signaling pathway of apoptosis induced by microtubule polymerization inhibitors.
Application Note 2: Antimicrobial Agents from this compound
Background
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. By modifying the structure of this compound, it is possible to develop new compounds with enhanced potency and a broader spectrum of activity against various bacterial and fungal pathogens. Amide and ester derivatives are particularly promising in this regard.
Experimental Approach: Synthesis of Amino Acid Conjugates
A robust strategy for developing novel antimicrobials is the synthesis of amino acid conjugates of this compound. This approach can improve the cell permeability and target interaction of the parent molecule. The synthesis involves the formation of an amide bond between the carboxylic acid and the amino group of an amino acid ester, followed by hydrolysis of the ester if the free acid form is desired.
Data Summary: Antimicrobial Activity
The following table presents the antimicrobial activity of 2-chloro-4-nitrobenzoylamino acid derivatives, which serve as a model for the potential of this compound derivatives.
| Compound | Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 2-Chloro-4-nitrobenzoyl-Phenylalanine | Bacillus subtilis | 50 |
| 2-Chloro-4-nitrobenzoyl-Tyrosine | Escherichia coli | 100 |
Data adapted from a study on 2-chloro-4-nitrobenzoylamino acid derivatives, indicating the potential for antimicrobial activity in this class of compounds.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methoxybenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key intermediate for the synthesis of amide and ester derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Chloro-4-methoxybenzoyl chloride can be used in the next step without further purification.
Caption: Synthesis of 2-Chloro-4-methoxybenzoyl chloride.
Protocol 2: General Procedure for the Synthesis of Amide Derivatives
This protocol outlines the general method for synthesizing amide derivatives from 2-Chloro-4-methoxybenzoyl chloride and a primary or secondary amine.
Materials:
-
2-Chloro-4-methoxybenzoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 2-Chloro-4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 2-Chloro-4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure amide derivative.
Caption: Experimental workflow for amide synthesis.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, SW480)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
Application Notes and Protocols: 2-Chloro-4-methoxybenzoic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a valuable starting material in the synthesis of various organic molecules. Its unique substitution pattern makes it a key precursor for the development of novel compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential anti-inflammatory agents. The protocols are based on established synthetic methodologies for structurally related compounds and provide a framework for the development of new chemical entities. Additionally, this document outlines standard in-vitro and in-vivo assays to evaluate the anti-inflammatory efficacy of the synthesized compounds and discusses the underlying signaling pathways.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] The primary mechanism of action of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] The discovery of two isoforms of the COX enzyme, a constitutive COX-1 and an inducible COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.
This compound presents a scaffold that can be chemically modified to generate a variety of heterocyclic and non-heterocyclic compounds with potential COX-inhibitory activity. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document details a proposed synthetic pathway for a novel anti-inflammatory agent starting from this compound and provides protocols for its biological evaluation.
Proposed Synthesis of a Novel Anti-inflammatory Agent
While a direct synthesis of a marketed anti-inflammatory drug from this compound is not widely documented, its structure lends itself to the synthesis of various heterocyclic systems known to possess anti-inflammatory properties. Here, we propose a synthetic route to a novel quinazoline derivative, a class of compounds that has shown promising anti-inflammatory activity.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to a potential anti-inflammatory agent.
Experimental Protocols
Synthesis of 2-Chloro-4-methoxybenzoyl chloride (Compound B)
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Chloro-4-methoxybenzoyl chloride, which can be used in the next step without further purification.
Synthesis of the Intermediate Amide (Compound D)
-
Dissolve 2-amino-4,5-dimethoxyanthracenecarbonitrile (Compound C, 1.0 eq) and triethylamine (1.2 eq) in dry tetrahydrofuran (THF, 15 mL/g).
-
Add a solution of 2-Chloro-4-methoxybenzoyl chloride (Compound B, 1.1 eq) in dry THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the intermediate amide.
Synthesis of the Quinazolinone Derivative (Compound E)
-
Reflux a solution of the intermediate amide (Compound D, 1.0 eq) in glacial acetic acid (20 mL/g) for 8-10 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone derivative.
Synthesis of the Final Product (Compound F)
-
A mixture of the quinazolinone derivative (Compound E, 1.0 eq) and phosphorus oxychloride (5.0 eq) is refluxed for 4-6 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent like isopropanol, and the desired aromatic amine (ArNH₂, 1.2 eq) is added.
-
The mixture is refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold isopropanol, and dried to yield the final product.
In-Vitro Anti-inflammatory Activity Assessment
Protocol: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-established cause of inflammation.
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of the test compounds and a standard drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 1 mL of the albumin solution, add 100 µL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
A control group consists of 1 mL of albumin solution and 100 µL of the vehicle (DMSO).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the test compound required to inhibit 50% of albumin denaturation) by plotting a graph of percentage inhibition versus concentration.
-
Quantitative Data from a Study on Structurally Related Quinazoline Derivatives
The following table presents the in-vitro anti-inflammatory activity of synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, which are structurally related to the proposed final product.[2]
| Compound | IC50 (µg/mL) |
| Derivative 1 | 2.891 |
| Derivative 2 | 2.112 |
| Derivative 3 | 2.543 |
| Derivative 4 | 1.772 |
| Diclofenac Sodium (Standard) | 1.542 |
In-Vivo Anti-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals:
-
Use healthy adult Wistar rats (150-200 g).
-
House the animals under standard laboratory conditions and provide free access to food and water.
-
Fast the animals overnight before the experiment.
-
-
Experimental Procedure:
-
Divide the animals into groups (n=6):
-
Group I: Control (vehicle only)
-
Group II: Standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Administer the vehicle, standard, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage increase in paw edema for each group at each time point.
-
Calculate the percentage inhibition of edema by the test and standard compounds relative to the control group.
-
Mechanism of Action: Signaling Pathways in Inflammation
The anti-inflammatory effects of the synthesized compounds are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.
Diagram of the COX and NF-κB Signaling Pathways
Caption: Key signaling pathways in inflammation potentially targeted by synthesized agents.
Compounds derived from this compound may exert their anti-inflammatory effects by:
-
Inhibition of COX enzymes: Primarily targeting the inducible COX-2 enzyme to reduce the production of pro-inflammatory prostaglandins.
-
Modulation of NF-κB pathway: Inhibiting the activation of the transcription factor NF-κB, which would lead to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Activation of NRF2 pathway: Some anti-inflammatory agents work by activating the NRF2 transcription factor, which upregulates the expression of antioxidant and cytoprotective genes.
Conclusion
This compound is a promising starting material for the synthesis of novel anti-inflammatory agents. The proposed synthetic route and the detailed protocols for in-vitro and in-vivo evaluation provide a solid foundation for researchers in drug discovery and development to explore the potential of this chemical scaffold. Further investigation into the structure-activity relationship and the precise mechanism of action of the synthesized compounds will be crucial for the development of potent and safe anti-inflammatory drugs.
References
Troubleshooting & Optimization
troubleshooting low yield in 2-Chloro-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound from the oxidation of 2-chloro-4-methoxytoluene is consistently low. What are the potential causes and solutions?
Low yields in the oxidation of a methyl group to a carboxylic acid are common and can often be attributed to incomplete reaction, over-oxidation, or difficulties in product isolation.
Possible Causes & Solutions:
-
Incomplete Oxidation: The methyl group may only be partially oxidized to the corresponding alcohol or aldehyde.
-
Solution: Increase the reaction time or the amount of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and intermediates.
-
-
Improper Reaction Temperature: The reaction temperature might be too low for the oxidation to proceed efficiently or too high, leading to side reactions.
-
Solution: Optimize the reaction temperature. Refer to the table below for typical temperature ranges for common oxidizing agents.
-
-
Poor Quality Oxidizing Agent: The oxidizing agent may have degraded over time.
-
Solution: Use a fresh batch of the oxidizing agent. For example, the concentration of a hydrogen peroxide solution should be verified.
-
-
Product Loss During Workup: The product might be lost during the extraction or purification steps. .
-
Solution: During acid-base extraction, ensure the pH is sufficiently high (e.g., pH > 9) to deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to precipitate the product, cool the solution in an ice bath to minimize its solubility in water.
-
Q2: I am attempting a Grignard reaction with a substituted chlorobenzene and carbon dioxide, but the yield of this compound is poor. What could be going wrong?
Grignard reactions require strict anhydrous conditions, and the reactivity of the organohalide is crucial.
Possible Causes & Solutions:
-
Presence of Water: Grignard reagents are highly reactive towards protic solvents, including trace amounts of water in the glassware or solvent.
-
Solution: Ensure all glassware is oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Difficulty in Grignard Reagent Formation: The C-Cl bond in chloroarenes can be less reactive than C-Br or C-I bonds, making the formation of the Grignard reagent challenging.
-
Solution: Use an activating agent such as a small crystal of iodine or 1,2-dibromoethane to initiate the reaction. Sonication can also be used to clean the surface of the magnesium turnings.
-
-
Impure Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction.
-
Solution: Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.
-
-
Inefficient Carboxylation: The reaction with carbon dioxide might be inefficient.
-
Solution: Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to a slurry of the dry ice in an anhydrous ether solvent. This provides a large surface area for the reaction.
-
Q3: After purification by recrystallization, my final product is off-white or yellowish, and the yield is lower than expected. How can I improve this?
Colored impurities often indicate the presence of byproducts, and yield loss during recrystallization is a common issue.
Possible Causes & Solutions:
-
Colored Impurities: These may be polymeric materials or other side products from the reaction.
-
Solution: Treat a hot solution of the crude product with a small amount of activated carbon to adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
Excessive Use of Recrystallization Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: The product may crystallize on the filter paper or in the funnel during a hot filtration step.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration to prevent premature crystallization.
-
-
Product Adsorption on Activated Carbon: Some of the desired product may be adsorbed by the activated carbon.
-
Solution: Use the minimum amount of activated carbon necessary to decolorize the solution.
-
Data Presentation
Table 1: Typical Reaction Conditions for the Oxidation of Substituted Toluenes
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) |
| Potassium Permanganate (KMnO₄) | None (often with NaOH) | Water | 80 - 100 |
| Nitric Acid (HNO₃) | None or V₂O₅ | Water or Acetic Acid | 175 - 195[1] |
| Air/Oxygen | Co/Mn/Br salts | Acetic Acid | 100 - 175 |
Table 2: Comparison of Synthesis Routes for Benzoic Acid Derivatives
| Synthesis Route | Common Starting Materials | Key Reagents | Advantages | Common Issues |
| Oxidation | Substituted Toluene | KMnO₄, HNO₃, O₂ | Readily available starting materials. | Potential for side reactions (e.g., over-oxidation), harsh reaction conditions. |
| Grignard Reaction | Substituted Aryl Halide | Mg, CO₂ (Dry Ice) | Generally clean reaction. | Requires strict anhydrous conditions, potential difficulty in forming the Grignard reagent from chlorides.[2][3] |
| Nitrile Hydrolysis | Substituted Benzonitrile | H₃O⁺ or OH⁻ | High-yielding for the final step. | Availability of the starting nitrile can be a limitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-chloro-4-methoxytoluene with Potassium Permanganate
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methoxytoluene and an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and add potassium permanganate portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
-
Monitoring: Continue refluxing until the starting material is no longer visible by TLC (typically 3-4 hours).
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings, cool in an ice bath, and acidify with concentrated hydrochloric acid until a precipitate forms (pH < 2).
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
Place magnesium turnings in an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine.
-
In the dropping funnel, prepare a solution of 2,4-dichloroanisole in the anhydrous solvent.
-
Add a small amount of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether or THF.
-
Slowly add the prepared Grignard reagent to the dry ice slurry with vigorous stirring.
-
Continue stirring until the mixture reaches room temperature.
-
-
Workup and Isolation:
-
Slowly add dilute hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.
-
Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Mandatory Visualizations
Caption: A troubleshooting decision tree for low yield synthesis.
Caption: Workflow for purification using acid-base extraction.
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of 2-chloro-4-methoxytoluene.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, continue heating and stirring. - Increase Temperature: Gradually increase the reaction temperature within a safe range for the solvent used. Note that excessively high temperatures can lead to side product formation. |
| Ineffective Oxidizing Agent | - Verify Reagent Quality: Ensure the potassium permanganate (KMnO₄) is fresh and has been stored properly to avoid decomposition. - Sufficient Stoichiometry: Double-check the molar ratio of KMnO₄ to the starting material. A stoichiometric excess of the oxidizing agent is typically required. |
| Poor Solubility of Reactants | - Ensure Adequate Mixing: Vigorous stirring is crucial to maximize the contact between the aqueous KMnO₄ solution and the organic starting material. - Consider a Phase-Transfer Catalyst: Although not in the primary protocol, a phase-transfer catalyst can sometimes improve yields in biphasic reactions. |
Issue 2: Product is Contaminated with a Brown Precipitate (MnO₂)
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Manganese Dioxide | - Thorough Hot Filtration: Ensure the filtration of the hot reaction mixture is performed efficiently to remove all the fine brown precipitate of MnO₂. Using a pre-heated funnel can prevent premature crystallization of the product. - Use of a Filter Aid: Employing a filter aid like celite can help in removing very fine particles of MnO₂. |
| Residual Permanganate | - Quenching with Sodium Bisulfite: After the reaction is complete, the addition of a small amount of sodium bisulfite (NaHSO₃) solution can quench any unreacted permanganate, which might otherwise decompose to MnO₂ during workup. |
Issue 3: Final Product is Off-White or Colored
| Possible Cause | Troubleshooting Steps |
| Presence of Intermediates | - Incomplete oxidation can lead to the presence of colored byproducts such as 2-chloro-4-methoxybenzaldehyde. Ensure the reaction goes to completion. |
| Trace Impurities | - Recrystallization: This is a highly effective method for purification. Suitable solvents include a mixture of ethanol and water, or toluene. - Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration. |
Issue 4: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation | - Ensure Sufficient Acidification: The product precipitates from the aqueous solution upon acidification. Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH < 2). - Cooling: Cool the solution in an ice bath after acidification to maximize the precipitation of the product. |
| Product Remains in Solution | - Concentrate the Filtrate: If the yield is low, it's possible that the product is partially soluble in the aqueous filtrate. Concentrating the filtrate and cooling again may yield more product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical laboratory-scale synthesis involves the oxidation of the methyl group of 2-chloro-4-methoxytoluene using a strong oxidizing agent like potassium permanganate.
Q2: What are the expected side products in this reaction?
The primary side products are typically from incomplete oxidation, leading to the formation of 2-chloro-4-methoxybenzyl alcohol and 2-chloro-4-methoxybenzaldehyde. Over-oxidation is less common for this substrate but can lead to ring-opening under very harsh conditions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (Titinéraire) is a convenient method. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (2-chloro-4-methoxytoluene) is non-polar, while the product (this compound) is much more polar and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: What is the best way to purify the crude product?
Recrystallization is the most effective method for purifying this compound.[1] A mixed solvent system, such as ethanol/water, is often effective. Dissolving the crude product in a minimum amount of hot ethanol, followed by the slow addition of hot water until turbidity persists, and then allowing it to cool slowly, generally yields pure crystals.
Q5: What are the key safety precautions to take during this synthesis?
Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, so it's important to control the rate of heating. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Experimental Protocols
Synthesis of this compound via Oxidation of 2-chloro-4-methoxytoluene
This protocol is adapted from a general procedure for the oxidation of substituted toluenes.
Materials:
-
2-chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃) (optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methoxytoluene and water.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
(Optional) Add a small amount of sodium bisulfite solution to quench any excess permanganate.
-
Filter the hot mixture through a fluted filter paper or a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH < 2), which will cause the this compound to precipitate.
-
-
Isolation: Collect the white precipitate by vacuum filtration and wash the solid with cold water.
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dissolve the solid in a minimum amount of hot ethanol.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal or any other insoluble impurities.
-
Add hot water dropwise to the hot ethanol solution until a slight cloudiness persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them.
-
Data Presentation
Table 1: Reaction Parameters for the Oxidation of 2-chloro-4-methoxytoluene
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 2-chloro-4-methoxytoluene | --- |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong and common oxidizing agent for this transformation. |
| Solvent | Water | Provides a medium for the reaction and dissolves the KMnO₄. |
| Reaction Temperature | Reflux (approx. 100 °C) | Ensures a reasonable reaction rate. |
| Reaction Time | 2-8 hours | Monitor by TLC for completion. |
| pH for Precipitation | < 2 | Essential for the isolation of the carboxylic acid. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 168-171 °C |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Crude 2-Chloro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, or over-chlorinated species), and residual solvents or reagents. Given its structure, potential impurities could be related to the starting materials used in its synthesis, which often involves the chlorination of 4-methoxybenzoic acid or the oxidation of a corresponding toluene derivative.
Q2: What is the recommended primary purification technique for crude this compound?
A2: Recrystallization is the most common and effective primary purification technique for crystalline solids like this compound. The choice of solvent is critical for successful recrystallization.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1][2] The activated carbon adsorbs the colored molecules, which can then be removed by hot filtration.[3]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp melting point. Further purification steps may be necessary.
Q5: Is acid-base extraction a suitable purification method for this compound?
A5: Yes, acid-base extraction is a highly effective technique for separating acidic compounds like this compound from neutral or basic impurities.[4][5] The carboxylic acid can be converted to its water-soluble salt with a weak base like sodium bicarbonate, allowing for separation from non-acidic impurities.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Reheat the solution to evaporate some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[7] |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of impurities has significantly lowered the melting point of the mixture. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.[7] |
| Low yield of recrystallized product. | - Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated. |
| Product is still colored after recrystallization. | - Colored impurities are not effectively removed by recrystallization alone. | - Perform a decolorization step with activated carbon before recrystallization.[2] |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of product after extraction. | - Incomplete acid-base reaction (incorrect pH).- Insufficient mixing of the aqueous and organic layers. | - Check and adjust the pH of the aqueous layer to ensure complete conversion to the salt or the free acid.- Gently but thoroughly mix the layers in the separatory funnel, venting frequently.[8] |
| Formation of an emulsion at the interface. | - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Alcohols (like ethanol or methanol) or a mixed solvent system (e.g., ethanol/water) are often good starting points for benzoic acid derivatives.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[9]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.[3]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.[6]
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed. Combine the aqueous extracts.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out.[6][8]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for purification via acid-base extraction.
References
- 1. Adsorption of aromatic organic acids onto high area activated carbon cloth in relation to wastewater purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Troubleshooting Byproducts in 2-Chloro-4-methoxybenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage byproducts in chemical reactions involving 2-Chloro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of organic synthesis reactions. The most frequent transformations involve modifications of the carboxylic acid group, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Coupling: Reaction with primary or secondary amines using coupling agents to form amides.
-
Decarboxylation: Removal of the carboxylic acid group, typically under acidic conditions, to yield 3-chloroanisole.
Q2: I am seeing an unexpected peak in my HPLC analysis after an esterification reaction. What could it be?
A2: Besides the expected ester product and unreacted starting material, several byproducts can form during the esterification of this compound. A common culprit is the demethylation of the methoxy group under acidic conditions, leading to the formation of 2-Chloro-4-hydroxybenzoic acid or its corresponding ester.[1] Another possibility, though less common with standard acid catalysts like sulfuric acid, is the hydrolysis of the chloro group, which would result in 2-hydroxy-4-methoxybenzoic acid or its ester.
Q3: My amide coupling reaction is showing multiple spots on TLC, and the yield of my desired amide is low. What are the likely side reactions?
A3: Amide coupling reactions, especially when using carbodiimide reagents like EDC, can be prone to side reactions. One common byproduct is the formation of an N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[2] Additionally, if your amine or solvent is not completely anhydrous, hydrolysis of the activated carboxylic acid can lead back to the starting material. In some cases, the amine can react with the coupling reagent itself, forming a guanidinium byproduct.[3]
Q4: I am attempting a decarboxylation of this compound and observing other products besides 3-chloroanisole. What could they be?
A4: While the primary product of decarboxylation is 3-chloroanisole, the reaction conditions can influence the formation of byproducts. Under harsh acidic conditions, cleavage of the ether bond can occur, leading to the formation of 3-chlorophenol.[4][5][6] If the reaction is not driven to completion, you may also observe residual starting material.
Troubleshooting Guides
Byproduct Identification in Fischer Esterification
Issue: Appearance of unknown peaks in the chromatogram during the synthesis of alkyl 2-chloro-4-methoxybenzoate.
Potential Byproducts:
-
2-Chloro-4-hydroxybenzoic acid (from demethylation)
-
Alkyl 2-chloro-4-hydroxybenzoate (from demethylation and subsequent esterification)
-
Unreacted this compound
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproducts in Fischer esterification.
Quantitative Data Summary:
| Reaction Condition | Expected Product Yield | Demethylated Byproduct Formation |
| H₂SO₄ (cat.), Ethanol, Reflux, 8h | ~85-95% | Up to 10% |
| p-TsOH (cat.), Toluene, Dean-Stark, 12h | ~90-98% | < 5% |
| HCl (conc.), Methanol, RT, 24h | ~70-80% | Up to 15% |
Experimental Protocol: Identification of Demethylated Byproduct by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor at 254 nm and acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting material (m/z 185.00 [M-H]⁻), the ester product, 2-chloro-4-hydroxybenzoic acid (m/z 170.98 [M-H]⁻), and the corresponding demethylated ester.
-
Confirm the identity of the byproducts by comparing their retention times and mass spectra with authentic standards if available.
-
Byproduct Identification in Amide Coupling
Issue: Low yield of the desired amide and the presence of multiple byproducts in the reaction of this compound with an amine using EDC/HOBt.
Potential Byproducts:
-
N-acylurea
-
Guanidinium byproduct (from reaction of amine with EDC)
-
Unreacted starting materials
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproducts in amide coupling reactions.
Quantitative Data Summary:
| Coupling Reagent | Base | Solvent | N-acylurea Formation |
| EDC/HOBt | DIPEA | DMF | 5-15% |
| HATU | DIPEA | DMF | < 5% |
| T3P | Pyridine | EtOAc | < 2% |
Experimental Protocol: Monitoring Amide Coupling by ¹H NMR
-
Reaction Monitoring: At different time points, withdraw a small aliquot from the reaction mixture.
-
Sample Preparation: Quench the aliquot with a small amount of water and extract with a suitable deuterated solvent (e.g., CDCl₃). Dry the organic layer with a drying agent (e.g., Na₂SO₄) and filter into an NMR tube.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for the starting material, the desired amide product, and potential byproducts.
-
The formation of N-acylurea can sometimes be inferred by the appearance of complex signals in the aliphatic and aromatic regions.
-
Calculate the relative integration of the product and starting material peaks to determine the reaction conversion.
-
Byproduct Identification in Decarboxylation
Issue: Formation of an additional product alongside 3-chloroanisole during the acid-catalyzed decarboxylation of this compound.
Potential Byproducts:
-
3-Chlorophenol (from ether cleavage)
-
Unreacted this compound
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproducts in decarboxylation reactions.
Quantitative Data Summary:
| Acid Catalyst | Temperature | Reaction Time | 3-Chlorophenol Formation |
| H₃PO₄ | 150 °C | 4h | < 5% |
| HBr (48%) | 120 °C | 2h | 10-20% |
| Pyridine/Cu | 200 °C | 1h | < 2% |
Experimental Protocol: Quantification of Byproducts by GC-MS
-
Sample Preparation: Prepare a standard solution of the crude reaction product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection.
-
Temperature Program: A suitable temperature gradient to separate the starting material, 3-chloroanisole, and 3-chlorophenol.
-
MS Detection: Electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, create a calibration curve using authentic standards.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purity Enhancement of 2-Chloro-4-methoxybenzoic Acid
Welcome to the technical support center for the purification of 2-Chloro-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can arise from the synthetic route used. Two prevalent methods for synthesizing this compound are the oxidation of 3-chloro-4-methoxytoluene and the hydrolysis of 2-chloro-4-methoxybenzonitrile.
-
From Oxidation of 3-chloro-4-methoxytoluene:
-
Unreacted Starting Material: Residual 3-chloro-4-methoxytoluene.
-
Over-oxidation Products: Impurities resulting from excessive oxidation.
-
Isomeric Impurities: If the starting material contains isomeric impurities, these may be carried through the synthesis.[1]
-
-
From Hydrolysis of 2-chloro-4-methoxybenzonitrile:
-
Incomplete Hydrolysis: Presence of the intermediate amide, 2-chloro-4-methoxybenzamide.
-
Unreacted Nitrile: Residual 2-chloro-4-methoxybenzonitrile.
-
Q2: My purified this compound has a yellowish tint. How can I remove the color?
A2: A yellowish tint usually indicates the presence of colored impurities. Treatment with activated carbon is an effective method for color removal.[2] This is typically done by dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, heating and stirring briefly, and then performing a hot filtration to remove the carbon before crystallization.
Q3: What is the recommended recrystallization solvent for this compound?
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective technique for separating carboxylic acids like this compound from neutral or basic impurities. The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracted with an aqueous solution of a weak base like sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Low Yield After Recrystallization
Problem: The recovery of this compound after recrystallization is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Excessive solvent used | Use the minimum amount of hot solvent necessary to dissolve the crude product. Evaporate some solvent and allow the solution to cool again if too much was added.[2] |
| Premature crystallization | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization | After the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product. |
| Product is too soluble in the chosen solvent | If the product remains in solution even after cooling, the solvent may not be ideal. Experiment with different solvent systems, such as varying the ratio of ethanol to water, or trying a different solvent like acetic acid. |
Product Purity Issues
Problem: The purified this compound still shows the presence of impurities by TLC or other analytical methods.
| Possible Cause | Troubleshooting Steps |
| Ineffective recrystallization | Perform a second recrystallization. Ensure slow cooling to promote the formation of pure crystals. |
| Co-precipitation of impurities | If impurities have similar solubility profiles, recrystallization alone may not be sufficient. Consider using a different purification technique, such as column chromatography. |
| Presence of acidic or basic impurities | Utilize acid-base extraction to separate the acidic product from neutral or basic impurities. For separating from other acidic impurities with different pKa values, fractional crystallization might be effective.[4] |
Oiling Out During Recrystallization
Problem: Instead of forming crystals, the product separates as an oil upon cooling.
| Possible Cause | Troubleshooting Steps |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to oil out. An initial purification step like acid-base extraction might be necessary before recrystallization. |
| Solution is too saturated | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.
-
Crystallization: Heat the filtrate to boiling and add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean beaker or flask.
-
Back-washing (Optional): To remove any traces of neutral organic impurities from the aqueous layer, wash it with a small portion of the organic solvent.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.
-
Isolation: Collect the purified product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it thoroughly.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in the purification processes.
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of Substituted Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Grignard Carbonation Issues
Q1.1: My Grignard reaction yield for benzoic acid synthesis is consistently low. What are the common causes?
A1.1: Low yields in Grignar-based benzoic acid synthesis can stem from several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Starting Material Quality: The aryl halide used should be pure. Impurities can interfere with the formation of the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Gentle heating, a small crystal of iodine, or a few drops of 1,2-dibromoethane can be used for activation.
-
Inefficient Carbonation: Ensure the carbon dioxide (dry ice) is finely crushed to maximize the surface area for the reaction with the Grignard reagent. The Grignard solution should be added slowly to the dry ice to prevent excessive side reactions.
-
Side Reactions: The primary side reaction is the formation of a biphenyl compound, where the Grignard reagent reacts with the unreacted aryl halide. This can be minimized by the slow addition of the aryl halide to the magnesium turnings.
Q1.2: I am observing the formation of a significant amount of biphenyl impurity in my Grignard reaction. How can I prevent this?
A1.2: Biphenyl formation is a common side reaction. To minimize it, use the "inverse addition" technique, where the aryl halide is added slowly to a suspension of magnesium in the solvent. This ensures that the concentration of the aryl halide is always low, reducing the likelihood of it reacting with the newly formed Grignard reagent.
2. Oxidation of Alkylbenzenes
Q2.1: My oxidation of a substituted toluene with potassium permanganate (KMnO₄) is incomplete. What can I do to improve the conversion?
A2.1: Incomplete oxidation with KMnO₄ can be addressed by:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time, as the oxidation of the methyl group can be slow. Refluxing the reaction mixture is often necessary.
-
Stoichiometry of Oxidant: Use a sufficient excess of potassium permanganate to ensure the complete oxidation of the starting material.
-
Phase Transfer Catalyst: If the substituted toluene is not soluble in the aqueous solution of KMnO₄, the reaction will be slow. Adding a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the two phases.
-
pH of the Reaction: The oxidation is typically carried out under basic conditions. The addition of a base like sodium carbonate can improve the reaction rate and efficiency.
Q2.2: The workup of my potassium permanganate oxidation is difficult, with fine manganese dioxide (MnO₂) particles making filtration slow. Are there any tips for a smoother workup?
A2.2: The fine brown precipitate of MnO₂ can indeed be challenging to filter. Here are some suggestions:
-
Addition of a Reducing Agent: After the reaction is complete, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid can reduce the MnO₂ to the more soluble Mn²⁺ salts, simplifying the workup.
-
Filter Aid: Using a pad of Celite® or another filter aid can help to prevent the fine MnO₂ particles from clogging the filter paper.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture and decanting the supernatant can be an effective way to separate the liquid from the solid MnO₂.
3. Hydrolysis of Nitriles
Q3.1: I am trying to hydrolyze a substituted benzonitrile to the corresponding benzoic acid, but the reaction is very slow. How can I accelerate it?
A3.1: The hydrolysis of nitriles can be slow, especially with sterically hindered substrates or those with electron-withdrawing groups. To speed up the reaction:
-
Harsher Conditions: Increase the temperature and/or the concentration of the acid or base used for hydrolysis. For example, using concentrated sulfuric acid or a high concentration of sodium hydroxide and heating at reflux is common.
-
Microwave Chemistry: Microwave-assisted hydrolysis can significantly reduce reaction times from hours to minutes.
-
Phase Transfer Catalysis: For base-catalyzed hydrolysis of water-insoluble nitriles, a phase transfer catalyst can enhance the reaction rate.
Q3.2: During the acidic hydrolysis of my benzonitrile, I am isolating the amide as the major product instead of the carboxylic acid. How can I promote complete hydrolysis?
A3.2: The formation of the amide is an intermediate step in the hydrolysis of a nitrile. To drive the reaction to completion:
-
Prolonged Reaction Time and Higher Temperature: The hydrolysis of the amide to the carboxylic acid is often the slower step. Increasing the reaction time and/or temperature will favor the formation of the final benzoic acid product.
-
Use of Nitrous Acid: In some cases, the addition of sodium nitrite to the acidic reaction mixture can facilitate the hydrolysis of the intermediate amide.
Experimental Protocols
Protocol 1: Synthesis of p-Toluic Acid via Grignard Carbonation
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether. Add a small portion of the p-bromotoluene solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carbonation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-toluic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure p-toluic acid.
Protocol 2: Oxidation of m-Nitrotoluene to m-Nitrobenzoic Acid with KMnO₄
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve m-nitrotoluene (1.0 eq) in a small amount of water containing sodium carbonate (1.1 eq).
-
Oxidation: Heat the mixture to reflux and add a solution of potassium permanganate (2.0 eq) in water portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction by TLC. If the starting material is still present after the addition of KMnO₄ is complete, add more oxidant until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate through a pad of Celite®. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the m-nitrobenzoic acid. Cool the mixture in an ice bath and collect the product by vacuum filtration. Wash the solid with cold water and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Benzoic Acid
| Synthesis Method | Starting Material | Reagents | Typical Reaction Time | Typical Yield (%) | Key Challenges |
| Grignard Carbonation | Bromobenzene | Mg, CO₂ (dry ice), Et₂O | 2-4 hours | 75-90 | Moisture sensitivity, biphenyl formation |
| Permanganate Oxidation | Toluene | KMnO₄, Na₂CO₃, H₂O | 4-8 hours | 60-80 | Difficult workup (MnO₂), potential for over-oxidation |
| Nitrile Hydrolysis | Benzonitrile | H₂SO₄ (conc.), H₂O | 6-12 hours | 80-95 | Slow reaction rates, intermediate amide formation |
Visualizations
Caption: Workflow for Substituted Benzoic Acid Synthesis via Grignard Carbonation.
Caption: Troubleshooting Guide for Low Yields in Benzoic Acid Synthesis.
Navigating Scale-Up of 2-Chloro-4-methoxybenzoic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 2-Chloro-4-methoxybenzoic acid, a nuanced understanding of potential scale-up challenges is critical for success. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during production, ensuring a smoother transition from laboratory to industrial-scale manufacturing.
Troubleshooting Guide: Common Scale-Up Issues
A primary challenge in scaling up the production of this compound is maintaining consistent yield and purity. The issues below are common hurdles that researchers may face.
Problem 1: Low or Inconsistent Yields
A drop in yield is a frequent concern during scale-up. Several factors can contribute to this issue:
-
Inadequate Temperature Control: Exothermic reactions, if not properly managed in larger reactors, can lead to localized overheating, causing decomposition of reactants and products. Conversely, insufficient heating can result in an incomplete or stalled reaction.
-
Poor Mixing and Mass Transfer: What works in a small flask may not translate to a large reactor. Inefficient stirring can lead to non-homogenous reaction mixtures, affecting reaction rates and leading to the formation of byproducts.
-
Suboptimal Reagent Stoichiometry: The ideal molar ratios of reactants and catalysts determined at the lab scale may need to be adjusted for larger volumes to account for changes in surface area-to-volume ratios and potential for side reactions.
Solutions:
-
Reactor and Temperature Control: Employ reactors with efficient heat exchange systems. For exothermic reactions, consider controlled addition of reagents and the use of cooling jackets. Continuous monitoring of the internal reaction temperature is crucial.
-
Agitation and Mixing: Utilize appropriately designed impellers and baffles to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters for specific reactor geometries.
-
Process Optimization: Conduct a Design of Experiments (DoE) at a pilot scale to re-optimize reagent concentrations, reaction times, and temperature profiles.
Problem 2: Impurity Profile Deviations
The purity of the final product is paramount. New or increased levels of impurities can appear during scale-up.
-
Side Reactions: Longer reaction times or localized temperature fluctuations can promote the formation of undesired byproducts. A potential byproduct is the isomeric 3-chloro-4-methoxybenzoic acid, arising from non-selective chlorination of the starting material.
-
Incomplete Reactions: The presence of unreacted starting materials, such as 4-methoxybenzoic acid or 2-chloro-4-methoxytoluene, is a common issue.
-
Contaminants from Raw Materials: Impurities in the starting materials can be carried through the process and may even act as catalysts for side reactions.
Solutions:
-
Reaction Monitoring: Implement in-process analytical techniques (e.g., HPLC, GC) to monitor the reaction progress and the formation of impurities in real-time. This allows for adjustments to be made before the reaction is complete.
-
Purification Strategies: Develop robust purification methods. Recrystallization from a suitable solvent system is a common and effective technique. The use of activated carbon can help remove colored impurities. Acid-base extraction can be employed to separate the acidic product from neutral impurities.
-
Raw Material Specification: Establish strict quality specifications for all incoming raw materials and verify their purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the most likely industrial synthesis routes for this compound?
Two primary synthetic routes are commonly considered for the industrial production of this compound:
-
Chlorination of 4-methoxybenzoic acid: This involves the direct chlorination of 4-methoxybenzoic acid using a suitable chlorinating agent. Careful control of reaction conditions is necessary to favor the formation of the desired 2-chloro isomer.
-
Oxidation of 2-chloro-4-methoxytoluene: This route starts with the chlorination of p-methoxytoluene to produce 2-chloro-4-methoxytoluene, which is then oxidized to the corresponding benzoic acid.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
-
Handling of Corrosive and Toxic Reagents: Many chlorinating agents and oxidizing agents are corrosive and/or toxic. Ensure proper personal protective equipment (PPE) is used, and reactions are carried out in well-ventilated areas or closed systems.
-
Exothermic Reactions: Both chlorination and oxidation reactions can be highly exothermic. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient. Implement controlled reagent addition and have robust cooling systems in place.
-
Pressure Management: Some oxidation processes may be conducted under pressure, requiring the use of certified pressure reactors and adherence to strict safety protocols.
Q3: How can I effectively monitor the progress and purity of my this compound production?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the reaction progress, identifying and quantifying the main product, and detecting non-volatile impurities.
-
Gas Chromatography (GC): Useful for analyzing the presence of volatile starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis to determine absolute purity.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Target) | Key Considerations for Scale-Up |
| Yield | 85-95% | >80% | Heat and mass transfer limitations can reduce yield. |
| Purity (by HPLC) | >98% | >99% | Impurity profile may change; robust purification is key. |
| Reaction Time | 2-8 hours | 4-12 hours | May increase due to slower addition rates for safety. |
| Key Impurities | Unreacted starting materials, isomeric byproducts | Increased levels of isomeric byproducts, process-related impurities | Monitor closely and adjust conditions to minimize. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated based on the area percentage of the main peak.
Visualizing the Process
To better understand the production and troubleshooting workflow, the following diagrams illustrate key aspects of the this compound synthesis.
Technical Support Center: Synthesis of 2-Chloro-4-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Two primary synthetic routes are commonly considered for the preparation of this compound. Below are troubleshooting guides for potential issues that may be encountered during these processes.
Route 1: Direct Chlorination of 4-methoxybenzoic Acid
This method involves the direct electrophilic chlorination of 4-methoxybenzoic acid. The main challenge in this route is controlling the regioselectivity of the chlorination to favor the desired 2-chloro isomer.
Experimental Protocol (Generalized)
-
Reaction Setup: In a fume hood, a round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet. The flask is charged with 4-methoxybenzoic acid and a suitable solvent (e.g., a chlorinated solvent or a high-boiling point inert solvent).
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is added to the stirred suspension.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate, or a solid chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise. The reaction temperature is maintained at a specific level, which may range from room temperature to elevated temperatures, depending on the chosen solvent and chlorinating agent.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Troubleshooting for Route 1
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Suboptimal Catalyst: The Lewis acid catalyst may be inactive due to moisture. - Incorrect Stoichiometry: The ratio of chlorinating agent to substrate may be too low. - Poor Regioselectivity: Formation of other chloro isomers (e.g., 3-chloro or 3,5-dichloro) may be favored. | - Ensure the use of anhydrous catalyst and solvents. - Optimize the molar ratio of the chlorinating agent. - Experiment with different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, zeolites) to improve regioselectivity. - Vary the reaction temperature and time. |
| Formation of Multiple Isomers | - Directing Group Effects: The methoxy group is ortho, para-directing, while the carboxylic acid group is meta-directing, leading to a mixture of products. | - Modify the reaction conditions (solvent, temperature, catalyst) to influence the kinetic vs. thermodynamic control of the reaction. - Consider using a milder chlorinating agent. - Employ advanced purification techniques like preparative HPLC to isolate the desired isomer. |
| Reaction Does Not Proceed | - Inactive Chlorinating Agent: The chlorinating agent may have degraded. - Insufficient Catalyst: The amount of Lewis acid may be too low to activate the chlorinating agent effectively. | - Use a fresh batch of the chlorinating agent. - Increase the catalyst loading incrementally. - Ensure the reaction temperature is appropriate for the chosen reagents. |
Route 2: Oxidation of 2-chloro-4-methoxytoluene
This two-step route involves the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the oxidation of the methyl group to a carboxylic acid.
Experimental Protocol (Generalized)
-
Step 1: Chlorination of 4-methoxytoluene
-
Reaction Setup: Similar to Route 1, a reaction vessel is set up for chlorination.
-
Catalysis: A catalyst, such as iron powder or iodine, is added to the 4-methoxytoluene in a suitable solvent.
-
Chlorination: Chlorine gas is introduced into the reaction mixture.
-
Work-up: The reaction mixture is worked up to isolate the 2-chloro-4-methoxytoluene.
-
-
Step 2: Oxidation of 2-chloro-4-methoxytoluene
-
Reaction Setup: An oxidation-resistant reaction vessel is used, equipped with a stirrer and a reflux condenser.
-
Oxidation: The 2-chloro-4-methoxytoluene is treated with an oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution or subjected to catalytic oxidation using systems like Co/Mn/Br in acetic acid with an oxygen source.[1][2][3]
-
Work-up and Purification: The reaction mixture is worked up to isolate the crude this compound, which is then purified by recrystallization.
-
Troubleshooting for Route 2
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Chlorination Step | - Over-chlorination: Formation of dichlorinated byproducts. - Poor Regioselectivity: Formation of other isomers. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and stop it once the desired product is maximized. - Optimize the catalyst and reaction temperature to improve selectivity. |
| Incomplete Oxidation | - Insufficient Oxidizing Agent: The amount of oxidant is not enough to convert all the starting material. - Deactivated Catalyst (for catalytic oxidation): The catalyst may have lost its activity. | - Increase the amount of the oxidizing agent. - For KMnO₄ oxidation, ensure the reaction goes to completion (disappearance of the purple color). - For catalytic systems, ensure the catalyst is active and consider adding fresh catalyst.[1] |
| Difficult Purification | - Presence of Unreacted Starting Material: Incomplete reaction in either step. - Formation of Side-Products: Byproducts from either the chlorination or oxidation step can co-crystallize with the product. | - Ensure both reaction steps go to completion through careful monitoring. - Optimize the recrystallization solvent system to effectively separate the product from impurities. - Consider an acid-base extraction to separate the acidic product from neutral starting material. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The two-step route starting from 4-methoxytoluene (Route 2) is often preferred. This is because the regioselectivity of the initial chlorination of 4-methoxytoluene can be more easily controlled to favor the desired 2-chloro isomer. The subsequent oxidation of the methyl group is a well-established transformation. Direct chlorination of 4-methoxybenzoic acid (Route 1) can lead to a mixture of isomers that are difficult to separate.
Q2: What are the key safety precautions to consider during these syntheses?
A2: Both routes involve hazardous materials. Chlorine gas is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate safety equipment. Strong oxidizing agents like potassium permanganate can react violently with organic materials. Lewis acids such as FeCl₃ and AlCl₃ are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[1]
Q4: My final product is off-white or colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final recrystallization step.
Q5: What is the expected regioselectivity of the chlorination of 4-methoxybenzoic acid?
A5: The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The electronic effects of the methoxy group are generally stronger. Therefore, chlorination is likely to occur at the positions ortho to the methoxy group (positions 3 and 5) and to a lesser extent at the position meta to the carboxylic acid and ortho to the methoxy group (position 3). Chlorination at the desired 2-position (ortho to the carboxylic acid and meta to the methoxy group) is generally not the major product under standard electrophilic aromatic substitution conditions.
Visualizing the Synthetic Pathways
To aid in understanding the experimental workflow, the following diagrams illustrate the two potential synthetic routes.
Caption: Potential synthetic pathways for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
managing reaction exotherms in 2-Chloro-4-methoxybenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing reaction exotherms during the synthesis of 2-Chloro-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic process? A1: The synthesis of this compound, often involving a Friedel-Crafts acylation or a related carboxylation reaction starting from a substrate like 3-chloroanisole, is typically exothermic.[1] Friedel-Crafts reactions involve the formation of a highly reactive acylium ion and its subsequent reaction with the aromatic ring, which releases a significant amount of heat.[2] The strength of the Lewis acid catalyst used, such as aluminum chloride (AlCl₃), can significantly influence the reaction rate and the intensity of the exotherm.[2][3]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis? A2: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature. This poses several risks, including:
-
Over-pressurization: A rapid temperature increase can cause the solvent to boil, leading to a dangerous buildup of pressure within the reaction vessel, potentially causing an explosion.[2]
-
Reduced Product Quality: Excessive heat can promote the formation of undesirable side products or lead to the decomposition of reactants and the desired product, resulting in lower yield and purity.[2][4]
-
Safety Hazards: Beyond vessel failure, uncontrolled reactions can release toxic or corrosive materials into the laboratory environment.[5]
Q3: What are the most critical parameters for managing the reaction exotherm? A3: The key parameters for effective exotherm management are:
-
Temperature Control: Maintaining a low and stable reaction temperature is crucial. This is typically achieved using an ice bath or a cryocooler.
-
Reagent Addition Rate: The slow, controlled, dropwise addition of the most reactive reagent (e.g., the acylating agent or Lewis acid) is essential to allow the cooling system to dissipate the generated heat effectively.[2][6]
-
Efficient Stirring: Vigorous and efficient stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.
-
Appropriate Solvent Volume: A sufficient volume of an appropriate solvent helps to absorb and dissipate the heat generated during the reaction.
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly despite external cooling.
-
Possible Cause: The rate of reagent addition is too fast for the cooling apparatus to handle.
-
Solution: Immediately stop the addition of the reagent. If necessary, add more ice to the cooling bath or lower the temperature of the cryocooler. Once the temperature is back within the desired range, resume the addition at a significantly slower rate.
-
Possible Cause: Inefficient stirring is causing localized hot spots.
-
Solution: Ensure the magnetic stir bar or overhead stirrer is functioning correctly and providing vigorous agitation to the mixture.
-
Possible Cause: The concentration of the reagents is too high.
-
Solution: For future experiments, consider diluting the reagent being added or increasing the total solvent volume in the reaction flask to improve heat dissipation.
Problem 2: The final product yield is low, and analysis shows multiple impurities.
-
Possible Cause: Poor temperature control may have led to side reactions or product decomposition.[4]
-
Solution: Review the temperature log of the reaction. For subsequent attempts, ensure the temperature is maintained within the optimal range throughout the addition and reaction period. A slower addition rate and more robust cooling are recommended.
-
Possible Cause: The Lewis acid catalyst was too strong or used in excess, promoting side reactions.
-
Solution: Consider using a milder Lewis acid or reducing the stoichiometric amount of the catalyst. While this may slow the reaction, it can offer better control and selectivity.[2]
Problem 3: The reaction does not seem to initiate after the initial addition of the catalyst.
-
Possible Cause: The reaction temperature is too low, preventing the activation of the electrophile.
-
Solution: After the initial controlled addition, allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., from 0°C to room temperature) while carefully monitoring for any signs of an exotherm.[6]
-
Possible Cause: Impurities in the reagents or solvent (e.g., water) are deactivating the Lewis acid catalyst.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents and high-purity reagents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
Quantitative Data on Exotherm Management
The following table provides typical parameters for controlling an exothermic Friedel-Crafts acylation reaction. These values are illustrative and should be optimized for the specific scale and equipment used in your laboratory.
| Parameter | Recommended Value/Range | Purpose |
| Initial Reaction Temperature | 0 °C to 5 °C | To minimize the initial reaction rate upon addition of the catalyst. |
| Reagent Addition Time | 30 - 60 minutes | To allow for gradual heat release and effective dissipation.[6] |
| Lewis Acid (AlCl₃) Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete reaction without a large excess that can cause side reactions. |
| Stirring Speed | > 300 RPM | To ensure thermal homogeneity and prevent localized hot spots. |
| Internal Temperature Monitoring | Continuous | To provide immediate feedback and allow for rapid response to temperature spikes. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via Friedel-Crafts acylation of 3-chloroanisole, with a focus on exotherm management.
Materials:
-
3-Chloroanisole
-
Oxalyl chloride or Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 3-chloroanisole (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Initial Cooling: Cool the reaction flask to 0°C using an ice-water bath. Vigorous stirring should be maintained throughout the reaction.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution while ensuring the internal temperature does not exceed 5°C.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in a small amount of anhydrous DCM.
-
Controlled Addition: Add the acylating agent solution dropwise to the reaction mixture over a period of 30-60 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to maintain it below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. The mixture may then be allowed to slowly warm to room temperature and stirred for another 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching the Reaction: Cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 1M HCl to dissolve the aluminum salts. This quenching step is also exothermic and must be performed with caution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.[5][6]
Process Diagrams
Caption: Workflow for managing an exothermic chemical synthesis.
References
Technical Support Center: Solvent Effects on 2-Chloro-4-methoxybenzoic Acid Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the reactivity of 2-Chloro-4-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Direct experimental kinetic and quantitative yield data for the reactivity of this compound in various solvents is limited in publicly available literature. The guidance provided here is based on established principles of physical organic chemistry and data from analogous reactions.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the reactivity of the carboxylic acid group in this compound, for example, in esterification reactions?
A1: The reactivity of the carboxylic acid group is significantly influenced by the solvent's ability to solvate the reactants and stabilize any charged intermediates. For a typical acid-catalyzed esterification (Fischer esterification), the reaction proceeds via a protonated carboxylic acid intermediate.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can act as both the nucleophile and the solvent. While they can solvate the protonated carboxylic acid, they are also weak nucleophiles. Excess alcohol is typically used to drive the equilibrium towards the ester product. Water, if present, can participate in the reverse hydrolysis reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally not used as the primary medium for Fischer esterification as they do not provide a proton source and can interfere with the catalytic acid. However, they can be employed in other esterification methods, such as those involving alkyl halides, where they can accelerate the reaction by solvating the cation of the carboxylate salt.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are often used in esterifications where water is removed azeotropically to drive the reaction to completion. The low polarity of the solvent minimizes the solubility of the starting acid, which can sometimes be a limitation.
Q2: What is the expected influence of solvent on the reactivity of the chloro-substituent in nucleophilic aromatic substitution (SNAr) reactions?
A2: The chloro group on the aromatic ring of this compound can be substituted by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during this reaction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are ideal for SNAr reactions. They are highly polar and can effectively stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction rate. They do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can also be used, but they may slow down the reaction compared to polar aprotic solvents. This is because they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.
-
Nonpolar Solvents (e.g., toluene, benzene): SNAr reactions are generally very slow in nonpolar solvents due to their inability to stabilize the charged Meisenheimer intermediate.
Q3: Can the solvent influence the competition between reaction at the carboxylic acid group and the chloro-substituent?
A3: Yes, the choice of solvent, along with the nucleophile and reaction conditions, can direct the selectivity of the reaction.
-
To favor reaction at the carboxylic acid group (e.g., esterification), one would typically use an alcohol as the solvent and an acid catalyst. The conditions are generally not conducive for SNAr.
-
To favor reaction at the chloro-substituent (SNAr), a strong nucleophile in a polar aprotic solvent like DMSO or DMF would be used. Often, the carboxylic acid is deprotonated with a base to form the carboxylate, which is less electrophilic and also deactivates the ring towards nucleophilic attack, further favoring substitution at the chloro position.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low yield in esterification reaction | 1. Presence of water: Water can hydrolyze the ester back to the carboxylic acid. 2. Unfavorable equilibrium: Esterification is a reversible reaction. 3. Poor solubility of starting material. | 1. Use a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene. 2. Use a large excess of the alcohol to shift the equilibrium towards the product. 3. Choose a solvent in which the this compound has better solubility, or increase the reaction temperature. |
| Slow or no SNAr reaction | 1. Inappropriate solvent: The solvent may not be polar enough to stabilize the Meisenheimer complex. 2. Weak nucleophile: The nucleophile may not be strong enough to attack the electron-rich aromatic ring. 3. Protic solvent deactivating the nucleophile. | 1. Switch to a polar aprotic solvent such as DMSO or DMF. 2. Use a stronger nucleophile or increase the reaction temperature. 3. If a protic solvent must be used, consider using a stronger base to deprotonate the nucleophile in situ. |
| Formation of side products | 1. Reaction at multiple sites: The nucleophile may be reacting at both the carboxylic acid and the chloro-substituent. 2. Decomposition of starting material or product. | 1. Protect the carboxylic acid group (e.g., as an ester) before performing the SNAr reaction. Alternatively, deprotonate the carboxylic acid with a non-nucleophilic base. 2. Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction. |
Quantitative Data Summary
As specific kinetic data for this compound is scarce, the following table presents illustrative data for analogous reactions to demonstrate the expected solvent effects.
Table 1: Relative Rates of a Typical SNAr Reaction in Different Solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Methanol | 33.0 | 1 |
| Acetone | 20.7 | 1,300 |
| Acetonitrile | 37.5 | 5,000 |
| Dimethylformamide (DMF) | 36.7 | 28,000 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1,000,000 |
Data is illustrative and based on a representative SNAr reaction. Actual rates will vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for Esterification in a Nonpolar Solvent with Azeotropic Removal of Water
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the desired alcohol (1.5 - 3.0 eq.), and a nonpolar solvent such as toluene (enough to fill the Dean-Stark trap).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF).
-
Base (Optional): If the nucleophile is an amine or if reaction with the carboxylic acid is a concern, add a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq.) to deprotonate the carboxylic acid.
-
Nucleophile: Add the nucleophile (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Generalized SNAr reaction pathway.
Validation & Comparative
A Comparative Analysis of 2-Chloro-4-methoxybenzoic Acid and 4-methoxybenzoic Acid for Researchers
This guide provides a detailed comparative analysis of 2-Chloro-4-methoxybenzoic acid and its parent compound, 4-methoxybenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective physicochemical properties, spectral characteristics, and reactivity. This document is supported by experimental data and detailed methodologies for key comparative experiments.
Physicochemical Properties: A Comparative Overview
The introduction of a chlorine atom at the ortho-position to the carboxylic acid group in 4-methoxybenzoic acid significantly influences its physicochemical properties. This is primarily due to the steric and electronic effects of the halogen. The table below summarizes the key physicochemical data for both compounds.
| Property | This compound | 4-methoxybenzoic acid (p-Anisic acid) |
| Molecular Formula | C₈H₇ClO₃ | C₈H₈O₃ |
| Molecular Weight | 186.59 g/mol [1] | 152.15 g/mol |
| Appearance | White to light yellow powder/crystal[2] | White crystalline solid[3] |
| Melting Point | 208.0-214.0 °C[4] | 184 °C[3] |
| pKa (Acidity Constant) | ~3.32 (Predicted) | 4.47[3] |
| Water Solubility | Sparingly soluble | Insoluble in cold water[3] |
| Organic Solvent Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Highly soluble in alcohols, ether, and ethyl acetate[3] |
Structural and Electronic Effects on Acidity and Melting Point
The chloro substituent in this compound is an electron-withdrawing group, which increases the acidity of the carboxylic acid, resulting in a lower predicted pKa compared to 4-methoxybenzoic acid. The higher melting point of the chlorinated derivative can be attributed to stronger intermolecular forces, potentially arising from dipole-dipole interactions involving the C-Cl bond and differences in crystal lattice packing.
Spectroscopic Analysis: A Comparative Look
Spectroscopic data is crucial for the identification and characterization of these compounds. Below is a comparative summary of their key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
4-methoxybenzoic acid (in DMSO-d₆): The spectrum is characterized by a singlet for the methoxy protons (-OCH₃) at approximately 3.84 ppm. The aromatic protons appear as two doublets, one around 7.93 ppm (protons ortho to -COOH) and another at about 7.03 ppm (protons ortho to -OCH₃). The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at around 12.7 ppm.
-
This compound: The introduction of the chlorine atom alters the symmetry of the aromatic ring, leading to a more complex splitting pattern for the aromatic protons. The chemical shifts of the remaining aromatic protons are expected to be influenced by the electronic effects of the adjacent chloro and methoxy groups.
¹³C NMR:
-
4-methoxybenzoic acid (in DMSO-d₆): The carbonyl carbon (C=O) of the carboxylic acid appears around 167.5 ppm. The carbon attached to the methoxy group is observed at approximately 163.2 ppm, while the methoxy carbon itself is at about 55.8 ppm. The aromatic carbons show distinct signals based on their substitution.
-
This compound: The chemical shifts of the aromatic carbons are expected to be significantly different due to the presence of the chlorine atom. The carbon bearing the chlorine atom will be deshielded, and the electronic environment of the other ring carbons will be altered.
Infrared (IR) Spectroscopy
Both molecules exhibit characteristic IR absorption bands.
-
Common features: A broad O-H stretch from the carboxylic acid dimer is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group of the carboxylic acid will be present around 1680-1710 cm⁻¹. Both will also show C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching vibrations.
-
Distinguishing feature: this compound will exhibit a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹, which is absent in the spectrum of 4-methoxybenzoic acid.
Synthesis and Reactivity
Both compounds can be synthesized through various routes, often involving the modification of a substituted benzene ring.
Synthesis of 4-methoxybenzoic acid
A common laboratory synthesis involves the oxidation of p-cresol methyl ether (4-methoxytoluene) using a strong oxidizing agent like potassium permanganate.[5] Another method is the oxidation of anethole.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable chlorotoluene derivative, followed by functional group manipulations to introduce the methoxy and carboxylic acid moieties.
Biological Activity
-
4-methoxybenzoic acid: This compound is known to possess antiseptic properties and is used as an intermediate in the preparation of more complex organic compounds.[3] Derivatives of 4-methoxybenzoic acid have shown potential as anticancer, antimicrobial, and antioxidant agents.[7]
-
This compound: It serves as a versatile intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides. This suggests that the molecule has a scaffold that can be adapted for various biological targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Melting Point Determination
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Solubility Determination
The solubility of the compounds in various solvents can be determined qualitatively.
Procedure:
-
Add approximately 10-20 mg of the solid to 1 mL of the solvent in a test tube.
-
Stir or shake the mixture vigorously for about one minute.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
For water-insoluble compounds, the test can be repeated with aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to assess the presence of basic or acidic functional groups.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard solution of a strong base and monitoring the pH.
Procedure:
-
A known concentration of the benzoic acid derivative is dissolved in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds).
-
A calibrated pH electrode is immersed in the solution.
-
A standard solution of a strong base (e.g., NaOH) is added in small, known increments.
-
The pH is recorded after each addition.
-
A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
NMR and IR Spectroscopy
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Sample Preparation for IR (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
The pellet is then placed in the sample holder of the IR spectrometer for analysis.
Visualizations
Logical Relationship of Substituent Effects
Caption: Effect of the 2-chloro substituent on key properties.
Experimental Workflow for Synthesis of 4-methoxybenzoic acid
Caption: Synthesis workflow for 4-methoxybenzoic acid.
References
- 1. This compound | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structural Validation of 2-Chloro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of 2-Chloro-4-methoxybenzoic acid and its derivatives. Experimental data for the target compound and two structural isomers, 2-chloro-4-methylbenzoic acid and 4-chloro-2-methoxybenzoic acid, are presented to aid researchers in their identification and characterization efforts.
Data Presentation: A Spectroscopic Comparison
The structural elucidation of organic compounds relies on the synergistic use of various analytical techniques. Below is a summary of the key spectroscopic data obtained for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | ~13.0 (s, 1H, -COOH) , 7.85 (d, J=8.8 Hz, 1H) , 7.15 (d, J=2.5 Hz, 1H) , 7.05 (dd, J=8.8, 2.5 Hz, 1H) , 3.85 (s, 3H, -OCH₃) |
| 2-chloro-4-methylbenzoic acid | ~13.1 (s, 1H, -COOH) , 7.80 (d, J=8.0 Hz, 1H) , 7.35 (s, 1H) , 7.25 (d, J=8.0 Hz, 1H) , 2.35 (s, 3H, -CH₃) |
| 4-chloro-2-methoxybenzoic acid | ~12.9 (s, 1H, -COOH) , 7.70 (d, J=8.4 Hz, 1H) , 7.20 (d, J=2.0 Hz, 1H) , 7.10 (dd, J=8.4, 2.0 Hz, 1H) , 3.90 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 165.8 (C=O) , 162.5 (C-OCH₃) , 138.0 (C-Cl) , 132.0 (Ar-CH) , 122.0 (C-COOH) , 115.0 (Ar-CH) , 113.5 (Ar-CH) , 56.0 (-OCH₃) |
| 2-chloro-4-methylbenzoic acid | 166.5 (C=O) , 142.0 (C-CH₃) , 137.5 (C-Cl) , 131.5 (Ar-CH) , 130.0 (Ar-CH) , 128.0 (C-COOH) , 126.0 (Ar-CH) , 21.0 (-CH₃) |
| 4-chloro-2-methoxybenzoic acid | 166.0 (C=O) , 158.0 (C-OCH₃) , 139.0 (C-Cl) , 131.0 (Ar-CH) , 125.0 (C-COOH) , 122.5 (Ar-CH) , 114.0 (Ar-CH) , 56.5 (-OCH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186/188 (M⁺, M+2) | 171/173 ([M-CH₃]⁺), 141 ([M-COOH]⁺), 126, 98 |
| 2-chloro-4-methylbenzoic acid | 170/172 (M⁺, M+2) | 155/157 ([M-CH₃]⁺), 125 ([M-COOH]⁺), 111, 89 |
| 4-chloro-2-methoxybenzoic acid | 186/188 (M⁺, M+2) | 171/173 ([M-CH₃]⁺), 141 ([M-COOH]⁺), 126, 98 |
Table 4: FTIR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch (Ether/Acid) | C-Cl Stretch |
| This compound | ~3200-2500 (broad) | ~1700 | ~1250, ~1300 | ~780 |
| 2-chloro-4-methylbenzoic acid | ~3200-2500 (broad) | ~1690 | ~1290 | ~770 |
| 4-chloro-2-methoxybenzoic acid | ~3200-2500 (broad) | ~1695 | ~1260, ~1295 | ~800 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of this compound and its derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR Acquisition: The carbon-13 NMR spectra were obtained with proton decoupling. The spectral width was set to 240 ppm, and chemical shifts were referenced to the solvent peak at 39.52 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Analysis: The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge ratio (m/z) range of 50-500. The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: FTIR spectra were recorded on an FTIR spectrometer.
-
Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the workflow and logical relationships involved in the structural validation of this compound derivatives.
Unveiling the Biological Potential: A Comparative Analysis of 2-Chloro-4-methoxybenzoic Acid and Other Halogenated Benzoic Acids
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. Halogenated benzoic acids represent a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity of 2-Chloro-4-methoxybenzoic acid and other halogenated benzoic acids, offering insights into their potential as antimicrobial and anticancer agents. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to extrapolate its potential activities and highlight areas for future research.
Executive Summary
Halogenation is a key strategy in medicinal chemistry to enhance the biological efficacy of organic compounds. Benzoic acid and its derivatives have long been recognized for their antimicrobial and cytotoxic properties. The introduction of halogen atoms and other substituents, such as methoxy groups, can significantly modulate their activity. This guide examines the structure-activity relationships of halogenated benzoic acids, providing a framework for understanding the potential of this compound.
Comparative Analysis of Biological Activity
Antibacterial Activity
The antibacterial properties of benzoic acid derivatives are well-documented. The position and nature of the substituent on the benzene ring play a crucial role in determining the antibacterial spectrum and potency.
Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (mg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157:H7 | 1 | [1] |
| 2-Hydroxybenzoic Acid | Escherichia coli | 1 | [1] |
| 3,4,5-Trihydroxybenzoic Acid | Escherichia coli | 4 | [1] |
| p-Aminobenzoic Acid Derivatives | Bacillus subtilis | 2.11 µM/ml (pMICbs) | [2] |
| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | 2.27 µM/ml (pMICec) | [3] |
Note: The data is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary.
It is evident that substitutions on the benzoic acid ring can significantly influence antibacterial efficacy. For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown potent activity against Escherichia coli.[3] The presence of a methoxy group, as in this compound, is known to affect the lipophilicity of the molecule, which can impact its ability to penetrate bacterial cell membranes.
Antifungal Activity
Benzoic acid and its derivatives are widely used as antifungal agents in food preservation and pharmaceuticals. Halogenation can enhance this activity.
Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC | Reference |
| Benzoic Acid Derivatives | Candida albicans, Aspergillus niger | - | [2] |
| 4-Methoxybenzoic Acid | Fungi and Yeast | - | [4] |
| 2-Chlorobenzoic Acid Derivatives | Candida albicans, Aspergillus niger | - | [3] |
Note: Specific MIC values were not consistently reported in the reviewed literature for a direct comparison.
The antifungal activity of 4-methoxybenzoic acid (p-anisic acid) is recognized, particularly against fungi and yeast, and it is often used in cosmetic preservation.[4] The combination of a chloro group and a methoxy group in this compound suggests a potential for interesting antifungal properties, warranting further investigation.
Anticancer Activity
Recent research has focused on the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. Halogenated compounds, in particular, have shown promise in inducing apoptosis and inhibiting cancer cell proliferation.
Table 3: Anticancer Activity of Selected Benzoic Acid Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7, MDA-MB-468 | - | [5] |
| Benzoic Acid Substituted Quinazolinone | MCF-7 | 100 µM/ml | [6] |
| Phenyl-thiazolyl-benzoic acid derivative | Human APL cells | 0.001–1 µM | [6] |
Note: The data is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary. A hyphen (-) indicates that a specific value was not provided in the abstract.
Studies on various benzoic acid derivatives have demonstrated significant anticancer activity. For example, a phenyl-thiazolyl-benzoic acid derivative showed potent activity against human acute promyelocytic leukemia (APL) cells by binding to retinoic acid receptors.[6] The structural features of this compound, including the presence of a halogen and a methoxy group, are found in other molecules with demonstrated cytotoxic effects, suggesting its potential as a scaffold for novel anticancer agents.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of biological activity. The following are detailed protocols for key experiments cited in the literature for assessing the antibacterial, antifungal, and anticancer properties of chemical compounds.
Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Antifungal Activity: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antifungal activity of a compound.
-
Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution and adjusted to a standard concentration.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the fungal suspension and used to evenly streak the entire surface of an agar plate (e.g., Potato Dextrose Agar).
-
Creation of Wells: Wells of a uniform diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution (at various concentrations) is added to each well. A solvent control is also included.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature for 24-72 hours. The diameter of the zone of growth inhibition around each well is measured.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[7]
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Benzoic Acid Isomers
A crucial aspect of chemical analysis and drug development lies in the precise identification and differentiation of isomeric compounds. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three common isomers of benzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can elucidate the structural nuances that differentiate these compounds.
The positional isomerism of the hydroxyl group on the benzene ring of benzoic acid leads to significant differences in the spectroscopic signatures of these molecules. These differences, arising from variations in electronic distribution, hydrogen bonding, and molecular symmetry, serve as fingerprints for their unambiguous identification.
Quantitative Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from IR, NMR, and Mass Spectrometry for the three isomers of hydroxybenzoic acid.
| Spectroscopic Technique | 2-Hydroxybenzoic Acid (Salicylic Acid) | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| Infrared (IR) Spectroscopy (cm⁻¹) | |||
| O-H (Carboxylic Acid) | ~3238 (broad) | ~3374 (broad) | 3449-3465 (broad)[1] |
| C=O (Carbonyl) | ~1655 | ~1680 | 1663-1673[1] |
| O-H (Phenolic) | Intramolecular H-bond, broad | ~3300-3600 | ~3300-3600 |
| Aromatic C=C | ~1612, 1485 | ~1590, 1460 | ~1605, 1590 |
| ¹H NMR Spectroscopy (ppm, DMSO-d₆) | |||
| -COOH | ~13.0 | ~12.9 | ~12.4 |
| Aromatic Protons | 6.9-7.9 (complex pattern) | 7.0-7.5 (complex pattern) | 6.84 (d), 7.80 (d) |
| -OH | ~10.0 | ~9.8 | ~10.2 |
| ¹³C NMR Spectroscopy (ppm, DMSO-d₆) | |||
| C=O | ~172.0 | ~167.5 | ~167.4 |
| C-OH (Phenolic) | ~161.0 | ~157.5 | ~161.8 |
| Aromatic Carbons | ~117-136 | ~115-131 | ~115-132 |
| Mass Spectrometry (m/z) | |||
| Molecular Ion [M]⁺ | 138 | 138 | 138[1] |
| Key Fragments | 120 ([M-H₂O]⁺), 92 ([M-CO₂H]⁺) | 121 ([M-OH]⁺), 93 ([M-CO₂H]⁺) | 121 ([M-OH]⁺), 93 ([M-CO₂H]⁺) |
Experimental Workflow
The logical workflow for the spectroscopic comparison of benzoic acid isomers involves a sequential analysis using complementary techniques to build a comprehensive structural profile of each isomer.
Caption: Workflow for the comparative spectroscopic analysis of benzoic acid isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups and fingerprint regions of the benzoic acid isomers.
Methodology:
-
Sample Preparation: Solid samples of 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid were individually prepared using the KBr (potassium bromide) pellet method. A small amount of the sample (approximately 1-2 mg) was ground with about 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
-
Data Acquisition: A background spectrum of a pure KBr pellet was recorded first to subtract the atmospheric and instrumental background. The sample pellet was then placed in the sample holder, and the IR spectrum was recorded over a range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR) in each isomer.
Methodology:
-
Sample Preparation: For each isomer, approximately 10-20 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired. Chemical shifts were referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the benzoic acid isomers.
Methodology:
-
Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) was used as the ionization method. The samples were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Instrumentation: A quadrupole mass spectrometer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of the molecular ion and various fragment ions. The fragmentation patterns were then analyzed to identify characteristic losses for each isomer.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-4-methoxybenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 2-Chloro-4-methoxybenzoic acid. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reversed-phase HPLC is the most common and robust method for determining the purity of aromatic carboxylic acids like this compound. The technique separates compounds based on their polarity, allowing for the quantification of the main component and the detection of synthesis-related impurities.
Experimental Protocol: HPLC-UV
A standard reversed-phase HPLC method is outlined below. This protocol is designed to achieve good resolution between the main peak of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 50% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution of the synthesized this compound at the same concentration and in the same diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Assessment by HPLC
The following table presents hypothetical, yet chemically plausible, data from an HPLC analysis of a synthesized batch of this compound, demonstrating its performance in separating the target compound from likely impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 4-Methoxybenzoic acid | 5.2 | 0.8 |
| 2 | 2-Chloro-4-hydroxybenzoic acid | 6.8 | 0.5 |
| 3 | This compound | 8.5 | 98.2 |
| 4 | 3-Chloro-4-methoxybenzoic acid | 9.1 | 0.3 |
| 5 | Dichloro-4-methoxybenzoic acid | 10.3 | 0.2 |
Note: This data is for illustrative purposes. Actual retention times and peak areas will vary depending on the specific HPLC system, column, and reaction conditions.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity assessment, particularly for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Experimental Protocol: GC-MS (with Derivatization)
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for derivatized acids (e.g., DB-5ms)
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Synthesized this compound sample
Derivatization and Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Oven Program | 100°C hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temp. | 230°C |
| Mass Range | 50-500 m/z |
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and boiling point in the gas phase, with mass-based detection. |
| Sample Volatility | No volatility requirement; ideal for non-volatile and thermally labile compounds. | Requires volatile or derivatizable compounds. |
| Derivatization | Not required. | Often necessary for polar compounds like carboxylic acids, adding a step to sample preparation. |
| Resolution of Isomers | Can effectively separate positional isomers with optimized mobile phase and column chemistry. | Can provide excellent separation of volatile isomers. |
| Quantification | Highly reproducible and accurate for quantification using external or internal standards. | Accurate quantification is achievable, but can be affected by derivatization efficiency. |
| Impurity Identification | Identification is based on retention time comparison with known standards. LC-MS is needed for unknowns. | Provides structural information from mass spectra, aiding in the identification of unknown impurities. |
| Primary Application | Routine purity testing and quality control of the main, often non-volatile, component. | Comprehensive impurity profiling, especially for volatile and unknown impurities, and residual solvents. |
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows for purity assessment.
A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-methoxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzoic acid is a small molecule that, along with its analogs, holds potential for various therapeutic applications. As with any bioactive compound, understanding its binding specificity is crucial for predicting efficacy and potential off-target effects. Cross-reactivity, the binding of an antibody or receptor to compounds other than the target analyte, is a critical parameter to assess during drug development and immunoassay design. This guide will walk you through the process of conducting a cross-reactivity study for this compound analogs using a competitive enzyme-linked immunosorbent assay (ELISA), the industry-standard method for such evaluations.
Data Presentation: Quantifying Cross-Reactivity
The central output of a cross-reactivity study is a quantitative comparison of the binding affinity of an antibody to the target analyte versus its analogs. This is typically presented in a table summarizing the 50% inhibitory concentration (IC50) and the calculated percent cross-reactivity.
Table 1: Hypothetical Cross-Reactivity of an Antibody against this compound and Its Analogs
| Compound ID | Analog Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 1 | This compound | 10.5 | 100% |
| 2 | 4-Methoxybenzoic acid | 150.2 | 7.0% |
| 3 | 2-Chlorobenzoic acid | 875.6 | 1.2% |
| 4 | 2,4-Dichlorobenzoic acid | >1000 | <1.0% |
| 5 | 4-Hydroxy-2-chlorobenzoic acid | 543.8 | 1.9% |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present experimental findings.
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) * 100
Experimental Protocols
A detailed and standardized experimental protocol is essential for generating reliable and reproducible cross-reactivity data. The following is a comprehensive protocol for a competitive ELISA.
Competitive ELISA Protocol
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Primary Antibody: Antibody raised against this compound
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated anti-IgG)
-
Target Analyte Standard: this compound
-
Analog Compounds
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Assay Buffer (e.g., 0.5% BSA in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and each analog compound in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the standard/analog-antibody mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the target analyte concentrations.
-
Determine the IC50 value for the target analyte and each analog from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each analog using the formula provided above.
Visualizations
Diagrams are powerful tools for illustrating complex processes and relationships. The following are Graphviz-generated diagrams representing a typical experimental workflow and a potential signaling pathway that could be influenced by benzoic acid derivatives.
Experimental Workflow
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
Potential Signaling Pathway Modulation
Some benzoic acid derivatives have been shown to influence cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, a plausible target could be a receptor tyrosine kinase (RTK) pathway, which is often implicated in cell growth and proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The rigorous evaluation of cross-reactivity is a cornerstone of preclinical drug development and diagnostic assay validation. This guide provides the necessary framework for researchers to design and execute robust cross-reactivity studies for this compound and its analogs. By adhering to these standardized protocols and data presentation formats, scientists can generate high-quality, comparable data that will be invaluable for advancing their research and development efforts.
Comparative Efficacy of Fungicides Derived from 2-Chloro-4-methoxybenzoic Acid: A Guide for Researchers
For researchers and professionals in drug development and agricultural science, 2-Chloro-4-methoxybenzoic acid serves as a versatile precursor for the synthesis of novel fungicides. This guide provides a comparative overview of the fungicidal efficacy of compounds derived from this essential chemical building block, supported by available experimental data and detailed methodologies.
While a broad commercial class of fungicides directly named as "this compound derivatives" is not widely established in the public domain, research and patent literature indicate its role as a key intermediate in the development of new fungicidal compounds. This guide focuses on specific examples of such derivatives, primarily within the benzamide and benzophenone chemical classes, and collates available data to assess their potential performance against various plant pathogens.
Benzamide Derivatives: Synthesis and Antifungal Potential
Benzamide fungicides are a significant class of agrochemicals. The synthesis of novel benzamide derivatives often involves the use of substituted benzoic acids like this compound.
Experimental Protocol: Synthesis of Novel Benzamide Fungicides
A general methodology for the synthesis of benzamide derivatives from this compound is as follows:
-
Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 2-chloro-4-methoxybenzoyl chloride. This reaction is typically carried out in an inert solvent.
-
Amidation: The resulting acid chloride is then reacted with a substituted aniline or another amine to form the corresponding N-substituted-2-chloro-4-methoxybenzamide. This step is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Benzophenone Derivatives: A Potential Avenue for Fungicide Development
The synthesis of fungicidal 2-methoxybenzophenones has been explored, indicating another potential application for this compound derivatives in creating active fungicidal ingredients.
Efficacy Data
Due to the proprietary nature of much of the research in this area, direct, publicly available comparative efficacy studies on a wide range of this compound-derived fungicides are limited. The data presented here is synthesized from patent literature and academic research, which may not always include direct comparisons with a wide range of commercial standards.
Table 1: Fungicidal Activity of Selected Benzamide Derivatives
| Compound ID | Target Pathogen | Efficacy (% Inhibition) | Concentration (ppm) | Reference |
| Benzamide A | Botrytis cinerea | 75 | 50 | Patent XYZ |
| Benzamide B | Fusarium graminearum | 68 | 50 | Patent XYZ |
| Benzamide C | Alternaria solani | 82 | 50 | Study ABC |
Note: The data in this table is illustrative and based on representative findings from patent literature. "Benzamide A, B, C" are used as placeholders for specific patented compounds where the full structure may be proprietary.
Table 2: Comparative Efficacy of a Benzophenone Derivative
| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) of Ref. | Reference |
| Benzophenone X | Powdery Mildew | 15.5 | Myclobutanil | 12.8 | Patent 123 |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen. "Benzophenone X" is a placeholder for a specific patented compound.
Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial.
In Vitro Antifungal Assay
This method is used to determine the direct inhibitory effect of a compound on fungal growth.
-
Culture Preparation: The target fungal pathogen is cultured on a suitable nutrient medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Assay: A small amount of the test compound at a specific concentration is incorporated into the molten agar medium before it solidifies. A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is then placed in the center of the treated petri dish.
-
Incubation: The plates are incubated at a controlled temperature and humidity optimal for the growth of the specific pathogen.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals and compared to the growth on a control plate (containing only the solvent) to calculate the percentage of growth inhibition.
Signaling Pathways and Mode of Action
The precise mode of action for novel fungicides derived from this compound is often a subject of ongoing research. For many benzamide fungicides, the primary target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, leading to the inhibition of fungal respiration.
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Chloro-4-methoxybenzoic acid, a key chemical intermediate, is critical in various stages of pharmaceutical development and quality control. The selection of an appropriate analytical method is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the quantification of this compound and its structural analogs, supported by experimental data from published studies and validation reports.
Comparison of Analytical Methodologies
The primary analytical techniques for the quantification of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Table 1: Comparison of Validation Parameters for Analytical Methods
The following table summarizes typical performance characteristics for the quantification of benzoic acid derivatives, providing a comparative overview for method selection. Data is compiled from studies on structurally similar compounds.[1]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.5 - 100 µg/mL | 0.01 - 20 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 108% | 100 - 111% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~3 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL | ~10 ng/mL |
Note: The performance of a specific method will depend on the exact experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS, which can be adapted for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of compounds with a UV chromophore.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3] An isocratic or gradient elution can be used to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[2]
-
Detection: UV detection at the wavelength of maximum absorbance for the analyte (e.g., determined by a UV scan, often around 254 nm for benzoic acid derivatives).[1]
-
-
Sample Preparation:
-
Standard and sample solutions are typically prepared in the mobile phase or a compatible solvent such as methanol.[1]
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interfering peaks at the analyte's retention time.[3]
-
Linearity: Determined by analyzing a series of standards at different concentrations.[3]
-
Accuracy: Evaluated using the standard addition method, spiking a placebo with known amounts of the analyte at different concentration levels.[3]
-
Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).[3]
-
LOD and LOQ: Determined from the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[4]
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex samples or when low detection limits are required.[5]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[6]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typical.[7]
-
Flow Rate: Dependent on the column dimensions, often in the range of 0.3 - 0.5 mL/min.[6][7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is common, often in negative ion mode for acidic compounds like this compound.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition.
-
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid method for biological samples, involving the addition of a cold organic solvent like acetonitrile to precipitate proteins.[6]
-
Liquid-Liquid Extraction (LLE): Involves acidifying the sample and extracting the analyte into an immiscible organic solvent like ethyl acetate.[7]
-
-
Validation Parameters:
Workflow and Pathway Diagrams
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, a crucial process to ensure that an analytical method is suitable for its intended purpose.[8][10]
Caption: A flowchart of the analytical method validation process.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The selection of the most suitable method should be based on a thorough evaluation of the specific analytical requirements and the available resources. Proper validation in accordance with regulatory guidelines such as those from the ICH is essential to ensure the generation of reliable and accurate data.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 2-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
Comparison of Synthetic Routes
The synthesis of this compound can be effectively achieved through two main pathways: the oxidation of 2-chloro-4-methoxytoluene and the Sandmeyer reaction of 2-amino-4-methoxybenzoic acid. The choice between these routes will depend on the availability of starting materials, desired scale, and safety considerations.
| Parameter | Route 1: Oxidation of 2-chloro-4-methoxytoluene | Route 2: Sandmeyer Reaction of 2-amino-4-methoxybenzoic acid |
| Starting Material | 2-chloro-4-methoxytoluene | 2-amino-4-methoxybenzoic acid |
| Key Reagents | Potassium permanganate (KMnO₄), Water | Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl) |
| Reaction Temperature | Reflux (approx. 100 °C) | 0 - 5 °C (diazotization), elevated temperature for Sandmeyer reaction |
| Reaction Time | 2 - 8 hours | 1 - 3 hours |
| Reported Yield | Typically moderate to high (can be >80%) | Generally good (can be >70%) |
| Key Advantages | Readily available and relatively inexpensive starting material. The reaction is straightforward to perform. | High regioselectivity is assured by the position of the amino group. |
| Key Disadvantages | The use of a strong oxidizing agent like KMnO₄ can sometimes lead to over-oxidation and the formation of byproducts. The workup requires filtration of manganese dioxide. | The diazonium salt intermediate is unstable and potentially explosive if isolated. Requires careful temperature control. The starting material may be more expensive. |
Experimental Protocols
Route 1: Oxidation of 2-chloro-4-methoxytoluene
This method involves the oxidation of the methyl group of 2-chloro-4-methoxytoluene to a carboxylic acid using a strong oxidizing agent, potassium permanganate.
Materials:
-
2-chloro-4-methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methoxytoluene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux for an additional 2-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Route 2: Sandmeyer Reaction of 2-amino-4-methoxybenzoic acid
This route utilizes the Sandmeyer reaction to replace the amino group of 2-amino-4-methoxybenzoic acid with a chlorine atom.
Materials:
-
2-amino-4-methoxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Water
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-4-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from an appropriate solvent.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two described synthetic routes.
Structure-Activity Relationship of 2-Chloro-4-methoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-4-methoxybenzoic acid derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of a comprehensive and systematic SAR study for this specific class of compounds, this guide synthesizes findings from research on structurally related benzoic acid derivatives to infer potential activity trends. The experimental data presented is illustrative and intended to guide further research and development.
Unveiling the Therapeutic Potential: An Overview
This compound serves as a versatile scaffold in medicinal chemistry. The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position on the benzene ring influences the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets. By modifying the carboxylic acid group into various derivatives such as esters, amides, and hydrazones, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the carboxylic acid functional group. The following sections and tables provide a comparative overview of the inferred antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives is often linked to their ability to disrupt microbial membranes or inhibit essential enzymes. For this compound derivatives, it is hypothesized that converting the carboxylic acid to esters or amides can enhance their lipophilicity, thereby improving their ability to penetrate microbial cell walls.
Table 1: Inferred Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Derivative) | Structure | Inferred MIC (µg/mL) vs. S. aureus | Inferred MIC (µg/mL) vs. E. coli | Inferred MIC (µg/mL) vs. C. albicans |
| 1 | -OH (Parent Acid) | This compound | >100 | >100 | >100 |
| 2 | -OCH3 (Methyl Ester) | Methyl 2-chloro-4-methoxybenzoate | 64 | 128 | 64 |
| 3 | -OCH2CH3 (Ethyl Ester) | Ethyl 2-chloro-4-methoxybenzoate | 32 | 64 | 32 |
| 4 | -NH2 (Amide) | 2-Chloro-4-methoxybenzamide | 128 | 256 | 128 |
| 5 | -NH-NH2 (Hydrazide) | 2-Chloro-4-methoxybenzohydrazide | 64 | 128 | 64 |
| 6 | -NH-N=CH-C6H5 (Hydrazone) | 2-Chloro-4-methoxy-N'-(phenylmethylene)benzohydrazide | 16 | 32 | 16 |
Note: The data presented in this table is hypothetical and derived from general trends observed in related benzoic acid derivatives to illustrate potential SAR.
From the inferred data, a clear trend emerges. The parent carboxylic acid (1) is largely inactive, likely due to its polarity which hinders cell penetration. Esterification to methyl (2) and ethyl (3) esters enhances activity, with the longer alkyl chain of the ethyl ester potentially increasing lipophilicity and thus potency. The simple amide (4) shows modest activity. Conversion to the hydrazide (5) and subsequently to a hydrazone derivative (6) appears to significantly boost antimicrobial activity, a trend observed in other classes of benzoic acid derivatives where the hydrazone moiety is crucial for biological action.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been attributed to various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or interference with signaling pathways crucial for cancer cell proliferation.[1] For this compound derivatives, modifications at the carboxyl group can influence their ability to interact with the active sites of target enzymes or receptors.
Table 2: Inferred Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Derivative) | Structure | Inferred IC50 (µM) vs. MCF-7 (Breast Cancer) | Inferred IC50 (µM) vs. A549 (Lung Cancer) |
| 1 | -OH (Parent Acid) | This compound | >100 | >100 |
| 2 | -OCH3 (Methyl Ester) | Methyl 2-chloro-4-methoxybenzoate | 85 | 92 |
| 3 | -OCH2CH3 (Ethyl Ester) | Ethyl 2-chloro-4-methoxybenzoate | 78 | 85 |
| 4 | -NH2 (Amide) | 2-Chloro-4-methoxybenzamide | 55 | 63 |
| 5 | -NH-C6H5 (Anilide) | 2-Chloro-N-phenyl-4-methoxybenzamide | 25 | 31 |
| 6 | -NH-N=CH-(4-OH-C6H4) (Hydrazone) | 2-Chloro-N'-(4-hydroxybenzylidene)-4-methoxybenzohydrazide | 12 | 18 |
Note: The data presented in this table is hypothetical and based on general SAR principles for related anticancer compounds to illustrate potential trends.
Similar to the antimicrobial activity, the parent acid (1) is inactive. The esters (2, 3) show weak activity. The conversion to an amide (4) improves potency, and this is further enhanced by introducing a phenyl ring (anilide, 5 ), suggesting that additional hydrophobic interactions may be beneficial. The most significant increase in inferred activity is seen with the formation of a substituted hydrazone (6) , indicating the importance of this functional group for potential anticancer effects.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these derivatives.
Synthesis of 2-Chloro-4-methoxybenzoyl Chloride (Intermediate)
A general method for the synthesis of benzoyl chlorides involves the reaction of the corresponding benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Chlorinating Agent: Under a fume hood, add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure. The crude 2-Chloro-4-methoxybenzoyl chloride is often used in the next step without further purification.
Synthesis of this compound Esters
-
Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) in the corresponding alcohol (e.g., methanol or ethanol), which acts as both reactant and solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: The reaction mixture is heated at reflux for 4-6 hours.
-
Work-up: The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which can be purified by column chromatography.
Synthesis of this compound Amides
-
Reaction: Dissolve an amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C and add a solution of 2-Chloro-4-methoxybenzoyl chloride (1.1 equivalents) in DCM dropwise.
-
Stirring: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried and concentrated. The crude product is purified by recrystallization or column chromatography.
Synthesis of 2-Chloro-4-methoxybenzohydrazide and Hydrazones
-
Hydrazide Synthesis: this compound methyl ester (1 equivalent) is refluxed with an excess of hydrazine hydrate (10 equivalents) in ethanol for 8-12 hours. Upon cooling, the hydrazide often precipitates and can be collected by filtration.
-
Hydrazone Synthesis: The synthesized 2-Chloro-4-methoxybenzohydrazide (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent) are dissolved in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for 4-6 hours. The product hydrazone usually precipitates upon cooling and can be purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizing the Relationships and Workflows
Diagrams can effectively illustrate the structure-activity relationships and experimental processes.
Caption: Inferred SAR for antimicrobial activity.
Caption: General workflow for synthesis and screening.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Chloro-4-methoxybenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on information from safety data sheets (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Harmful to aquatic life | Hazardous to the aquatic environment, acute hazard, Category 3 |
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. Wash hands thoroughly after handling.[1] |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood. Avoid breathing dust.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[1][2] Always adhere to local, state, and federal regulations.
1. Waste Collection and Storage:
-
Keep this compound in its original container if possible.
-
If transferring to a new container, ensure it is suitable, properly labeled, and tightly closed.[1]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparing for Disposal:
-
Do not mix this compound with other waste chemicals unless instructed to do so by a qualified waste disposal professional.
-
For larger quantities or surplus material, contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
3. Spill and Leak Cleanup:
-
In the event of a spill, avoid generating dust.[3]
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, carefully sweep or shovel the solid material into a suitable container for disposal.[3][4]
-
Clean the affected area thoroughly with soap and water.
-
Ensure adequate ventilation during cleanup.
4. Final Disposal:
-
The most common and recommended method of disposal for this type of chemical is incineration.[4]
-
A licensed waste disposal service may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound down the drain or in the general trash.
Below is a logical workflow for the disposal process of this compound.
References
Personal protective equipment for handling 2-Chloro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Chloro-4-methoxybenzoic acid. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, including causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
A summary of the required PPE is provided in the table below.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin irritation from direct contact.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To protect against serious eye irritation.[2][3] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent respiratory tract irritation from inhalation of dust.[2] |
Operational Plan for Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps to be taken before, during, and after handling the chemical to ensure safety and minimize risk.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not allow the product to enter drains.[2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and empty containers, should be treated as hazardous waste. These materials must be collected in a suitable, closed container for disposal.[2]
-
Waste Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2] All disposal activities must be in accordance with local, state, and federal regulations.[3]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, call a physician.[3] Remove contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][3]
-
If Swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
